Piperacetazine
Description
Piperacetazine was an antipsychotic.
was MH 1975-91 (see under PHENOTHIAZINE TRANQUILIZERS 1975-90)
Properties
IUPAC Name |
1-[10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2S/c1-18(28)20-7-8-24-22(17-20)26(21-5-2-3-6-23(21)29-24)13-4-12-25-14-9-19(10-15-25)11-16-27/h2-3,5-8,17,19,27H,4,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFMCMVEUCGQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023481 | |
| Record name | Piperacetazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3819-00-9 | |
| Record name | Piperacetazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3819-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperacetazine [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003819009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIPERACETAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperacetazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperacetazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERACETAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL6248WNW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Piperacetazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperacetazine is a first-generation, typical antipsychotic agent belonging to the phenothiazine class of drugs.[1] Historically used in the management of schizophrenia, its clinical application has diminished over time with the advent of atypical antipsychotics.[1] The primary mechanism of action of this compound, characteristic of phenothiazines, is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for its antipsychotic effects. However, like other drugs in its class, this compound exhibits a broad pharmacological profile, interacting with a variety of other neurotransmitter receptors, which contributes to its side-effect profile. This guide provides a detailed examination of the molecular mechanisms of this compound, including its receptor binding profile, associated signaling pathways, and the experimental methodologies used to elucidate these actions.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
The principal therapeutic effect of this compound is achieved through its antagonist activity at the dopamine D2 receptor.[2][3] By blocking these receptors in the mesolimbic pathway, this compound is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.
Other Receptor Interactions
This compound, as a phenothiazine, is known to interact with several other neurotransmitter systems. These interactions do not primarily contribute to its antipsychotic efficacy but are largely responsible for its side effects. These receptors include:
-
Serotonin Receptors (e.g., 5-HT2A): Blockade of these receptors is a feature of many antipsychotic drugs.
-
Muscarinic Receptors (e.g., M1): Antagonism at these receptors leads to anticholinergic side effects.
-
Histamine Receptors (e.g., H1): Blockade of H1 receptors is associated with sedative and metabolic side effects.[4]
-
Adrenergic Receptors (e.g., α1): Antagonism at these receptors can lead to cardiovascular side effects such as orthostatic hypotension.
Quantitative Receptor Binding Profile
| Receptor Subtype | Ligand | Ki (nM) | Species | Assay Type | Reference |
| Dopamine D2 | Chlorpromazine | 1.8 | Human | Radioligand Binding | [5] |
| Serotonin 5-HT2A | Chlorpromazine | 2.5 | Human | Radioligand Binding | [5] |
| Muscarinic M1 | Chlorpromazine | 27 | Human | Radioligand Binding | [5] |
| Histamine H1 | Chlorpromazine | 0.3 | Human | Radioligand Binding | [5] |
| Adrenergic α1 | Chlorpromazine | 1.8 | Human | Radioligand Binding | [5] |
Novel Target: PAX3::FOXO1 Fusion Protein
Recent research has identified a novel molecular target for this compound: the PAX3::FOXO1 fusion protein, which is an oncogenic driver in a subtype of rhabdomyosarcoma.[6][7] this compound has been shown to directly bind to this fusion protein and inhibit its transcriptional activity.[6][7]
| Target | Ligand | K D (µM) | Species | Assay Type | Reference |
| PAX3::FOXO1 | This compound | 3.8 | Human | Surface Plasmon Resonance | [6] |
Signaling Pathways
The antagonism of G-protein coupled receptors by this compound disrupts their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the key receptors targeted by this compound.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Serotonin 5-HT2A receptor signaling pathway antagonism.
Muscarinic M1 Receptor Signaling Pathway
Caption: Muscarinic M1 receptor signaling pathway antagonism.
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway antagonism.
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Alpha-1 adrenergic receptor signaling pathway antagonism.
Experimental Protocols
The following sections detail the generalized methodologies for key experiments used to characterize the interaction of this compound with its molecular targets.
Radioligand Binding Assay for GPCRs (D2, 5-HT2A, M1, H1, α1)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific G-protein coupled receptor.
6.1.1 Materials
-
Receptor Source: Cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl with cofactors).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter and Fluid.
6.1.2 Procedure
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA) for PAX3::FOXO1
This protocol describes a method to confirm the direct binding of a compound to an intracellular protein target in a cellular context.
6.2.1 Materials
-
Cell Line: A cell line endogenously or exogenously expressing the target protein (e.g., RH30 rhabdomyosarcoma cells for PAX3::FOXO1).
-
Test Compound: this compound.
-
Lysis Buffer: Buffer containing detergents to lyse the cells.
-
Instrumentation: PCR machine or other device for precise temperature control, equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).
6.2.2 Procedure
-
Cell Treatment: Treat intact cells with either the test compound (this compound) or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the intracellular proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates to pellet the aggregated/precipitated proteins.
-
Quantification of Soluble Target Protein: Collect the supernatant and quantify the amount of the soluble target protein (PAX3::FOXO1) at each temperature point using a suitable method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the test compound indicates binding and stabilization of the target protein. Isothermal dose-response experiments can be performed to determine the binding affinity (KD).
Experimental Workflow Diagram
Caption: Generalized experimental workflows for receptor binding and CETSA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Role of serotonin 5-HT2C and histamine H1 receptors in antipsychotic-induced diabetes: A pharmacoepidemiological-pharmacodynamic study in VigiBase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thecarlatreport.com [thecarlatreport.com]
- 6. This compound Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Studies of Piperacetazine in Schizophrenia: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical studies of Piperacetazine for the treatment of schizophrenia. Given that the majority of research on this compound was conducted from the 1960s through the 1970s, this document synthesizes the available data from published abstracts and systematic reviews. It is important to note that access to the full-text versions of these early studies is limited, and thus, detailed experimental protocols are often not available. This guide presents the available quantitative data, reconstructs a generalized experimental workflow representative of the era, and illustrates the presumed mechanism of action of this compound.
Quantitative Data Summary
The primary quantitative data available from early clinical studies of this compound comes from a Cochrane systematic review that compared its efficacy and side-effect profile to Chlorpromazine. Additional dosage information is available from a study on high-dose this compound.
Table 1.1: Efficacy of this compound vs. Chlorpromazine in Schizophrenia
| Outcome Measure | No. of Studies | No. of Participants | Comparison Group | Result (Risk Ratio or Mean Difference) | 95% Confidence Interval | Quality of Evidence |
| Global Improvement (Psychiatrist Rated) | 2 | 208 | Chlorpromazine | RR: 0.90 | 0.80 to 1.02 | Very Low |
| Mental State (BPRS Change Score)¹ | 1 | 182 | Chlorpromazine | MD: -0.40 | -1.41 to 0.61 | Very Low |
| Leaving Study Early | 4 | 256 | Chlorpromazine | RR: 0.50 | 0.10 to 2.56 | Very Low |
¹Brief Psychiatric Rating Scale. A negative mean difference would favor this compound.
Table 1.2: Adverse Effects of this compound vs. Chlorpromazine
| Adverse Effect | No. of Studies | No. of Participants | Comparison Group | Result (Risk Ratio) | 95% Confidence Interval | Quality of Evidence |
| Any Adverse Effect | 3 | 74 | Chlorpromazine | RR: 1.00 | 0.75 to 1.33 | Very Low |
| Parkinsonism-like Movement Disorder | 3 | 106 | Chlorpromazine | RR: 0.95 | 0.61 to 1.49 | Very Low |
Table 1.3: Dosage Regimens in Early this compound Studies
| Study Focus | Patient Population | Dosage Range | Notes |
| High vs. Standard Dose | Ambulatory Chronic Schizophrenic Patients | Standard Dose: 25-160 mg/day; High Dose: 160-400 mg/day | High dose was reported as effective in seven patients refractory to low dosage. |
| Comparative Trials | Acute or Chronic Schizophrenic Patients | Not specified in available abstracts | Dosing was likely titrated based on clinical response and side effects, a common practice for phenothiazines. |
Experimental Protocols
Detailed experimental protocols from the original studies are not available in the reviewed literature. However, based on the abstracts and the standards of psychiatric clinical trials of that period, a generalized protocol can be inferred.
Generalized Protocol:
-
Patient Population: Studies typically included adult patients with a diagnosis of acute or chronic schizophrenia, including paranoid and undifferentiated subtypes. Patients were often hospitalized or, in some cases, managed as outpatients.
-
Study Design: The studies were often controlled clinical trials, with some being comparative studies against Chlorpromazine or a placebo. A "rater blind" or "double-blind" methodology was sometimes employed to reduce bias.
-
Washout Period: A washout period was likely implemented to eliminate the effects of previous medications before initiating treatment with this compound.
-
Treatment Administration: this compound was administered orally, with dosages adjusted based on the patient's therapeutic response and the emergence of side effects. In some studies, an injectable form was used for acute cases.
-
Assessment: Patient's mental state and symptom severity were assessed at baseline and at various points during the trial using psychiatric rating scales. The Brief Psychiatric Rating Scale (BPRS) was a common instrument for this purpose. Global improvement was also assessed by the treating psychiatrist.
-
Side Effect Monitoring: The incidence and severity of adverse effects, particularly extrapyramidal symptoms (parkinsonism-like effects), were monitored and recorded throughout the studies.
Visualizations
Mechanism of Action: Dopamine Receptor Antagonism
The therapeutic effect of this compound, like other phenothiazine antipsychotics, is attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. The "dopamine hypothesis" of schizophrenia posits that an overactivity of this pathway contributes to the positive symptoms of the disorder.
Caption: Proposed mechanism of this compound in schizophrenia.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the early clinical trials of this compound, based on the limited information available.
The Antitumor Potential of Piperacetazine: A Technical Guide for Cancer Researchers
For Immediate Release
This technical guide provides an in-depth overview of the emerging antitumor activities of Piperacetazine, a phenothiazine derivative, for researchers, scientists, and drug development professionals. This document synthesizes current research findings, focusing on the compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols from key studies.
Executive Summary
This compound, a drug historically used as an antipsychotic, has been identified as a promising small molecule inhibitor with potential applications in oncology. Recent research has elucidated its direct interaction with specific oncogenic fusion proteins, highlighting a novel therapeutic avenue for certain cancer subtypes. This guide will delve into the specifics of this interaction, particularly in the context of alveolar rhabdomyosarcoma, and provide the necessary technical details to facilitate further research and development in this area.
Mechanism of Action: Targeting the PAX3::FOXO1 Fusion Protein
The primary antitumor mechanism of this compound identified to date is its direct binding to the PAX3::FOXO1 fusion protein.[1][2][3] This aberrant protein, a product of a chromosomal translocation, is a key oncogenic driver in the alveolar subtype of rhabdomyosarcoma (RMS).[1][2] this compound's interaction with PAX3::FOXO1 inhibits the fusion protein's transcriptional activity, thereby disrupting the oncogenic signaling cascade it commands.[1][3] This targeted inhibition leads to a reduction in the anchorage-independent growth of fusion-positive alveolar RMS cells.[1][2][3] It is noteworthy that this effect is specific, as this compound does not inhibit the growth of embryonal RMS cells, which lack the PAX3::FOXO1 fusion.[1][2]
Signaling Pathway Diagram
Caption: this compound's mechanism of action in inhibiting the PAX3::FOXO1 pathway.
Quantitative Efficacy Data
The following tables summarize the quantitative data on the in vitro efficacy of this compound from preclinical studies.
Table 1: Inhibition of PAX3::FOXO1 Transcriptional Activity
| Cell Line | Cancer Type | IC50 (Luciferase Assay) | Reference |
| RH30 | Alveolar Rhabdomyosarcoma | ~5 µM | [3] |
| RH41 | Alveolar Rhabdomyosarcoma | ~10 µM | [3] |
| RH28 | Alveolar Rhabdomyosarcoma | ~15 µM | [3] |
| U66788 | Alveolar Rhabdomyosarcoma | ~15 µM | [3] |
Table 2: Inhibition of Cell Viability
| Cell Line | Cancer Type | IC50 (CellTiter-Blue) | Reference |
| RH30 | Alveolar Rhabdomyosarcoma | ~20 µM | [3] |
| RH41 | Alveolar Rhabdomyosarcoma | ~20 µM | [3] |
| RH28 | Alveolar Rhabdomyosarcoma | ~25 µM | [3] |
| U66788 | Alveolar Rhabdomyosarcoma | ~25 µM | [3] |
| RD | Embryonal Rhabdomyosarcoma | > 30 µM | [3] |
| SN12C | Renal Cancer (Negative Control) | > 30 µM | [3] |
Note: IC50 values are approximated from graphical data presented in the cited literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Surface Plasmon Resonance (SPR) for Direct Binding Assay
This protocol outlines the method used to confirm the direct binding of this compound to the PAX3::FOXO1 protein.[1]
-
Protein Immobilization: Recombinant PAX3::FOXO1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: this compound is serially diluted in a running buffer (e.g., HBS-EP+) to create a concentration series.
-
Binding Analysis: The diluted this compound solutions are injected over the sensor chip surface. A reference flow cell without the immobilized protein is used for background subtraction.
-
Data Acquisition: The binding response is measured in real-time as a change in resonance units (RU).
-
Kinetic Analysis: Association and dissociation rates are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (KD).
Luciferase Reporter Assay for Transcriptional Activity
This assay quantifies the inhibitory effect of this compound on PAX3::FOXO1-mediated gene transcription.[3]
-
Cell Culture and Transfection: Alveolar RMS cell lines (e.g., RH30) are cultured in appropriate media. Cells are co-transfected with a PAX3::FOXO1-responsive luciferase reporter plasmid (e.g., pGL3-PDGFRA) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Post-transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
Cell Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized values are then plotted against the this compound concentration to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for the identification and validation of this compound's antitumor activity.
In Vivo Studies and Future Directions
In a xenograft study involving RH30 cells injected into immunocompromised mice, this compound administered at 20 mg/kg/day did not demonstrate strong antitumor activity.[2] Researchers noted that higher doses could not be administered due to sedative side effects in the mice.[2] This suggests that the lack of in vivo efficacy could be related to pharmacokinetic and pharmacodynamic properties of this compound in the mouse model, potentially leading to insufficient drug levels in the tumor tissue.[2]
Despite the limited in vivo results, the findings strongly suggest that this compound serves as a valuable molecular scaffold.[1][2] Future research efforts can be directed towards developing derivatives of this compound with improved pharmacological properties and enhanced potency as specific inhibitors of PAX3::FOXO1. These next-generation compounds could hold significant promise for targeted therapy in recurrent or metastatic alveolar RMS.[1][2]
Conclusion
This compound has been identified as a direct inhibitor of the PAX3::FOXO1 oncoprotein, a critical driver in alveolar rhabdomyosarcoma. While in vivo efficacy remains to be optimized, its well-defined mechanism of action and specific activity against fusion-positive cells make it a foundational compound for the development of novel targeted therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon these promising findings.
References
In-Depth Technical Guide to the Pharmacological Profile of Piperacetazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperacetazine is a typical antipsychotic medication belonging to the phenothiazine class. Its primary mechanism of action involves the antagonism of dopamine D2 receptors, a characteristic shared by many first-generation antipsychotics. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding profile, pharmacokinetic characteristics, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of neuropsychiatric therapeutics.
Introduction
This compound is a phenothiazine derivative that has been historically used in the management of schizophrenia.[1] As a typical antipsychotic, its therapeutic effects are primarily attributed to its ability to block dopamine receptors in the central nervous system.[2][3] Understanding the detailed pharmacological profile of this compound is crucial for elucidating its therapeutic actions and potential side effects. This document synthesizes available data on its receptor binding affinities, pharmacokinetics, and molecular mechanisms of action.
Receptor Binding Profile
The therapeutic efficacy and side-effect profile of this compound are directly related to its affinity for a variety of neurotransmitter receptors. While comprehensive binding data for this compound is limited in recent literature, information can be inferred from studies on related phenothiazine compounds and typical antipsychotics.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Family | Receptor Subtype | Ki (nM) | Reference Compound | Reference Ki (nM) |
| Dopamine | D2 | Data not available | Haloperidol | 1.5 |
| D1 | Data not available | Haloperidol | 20 | |
| Serotonin | 5-HT2A | Data not available | Haloperidol | 50 |
| Adrenergic | α1 | Data not available | Chlorpromazine | 2.2 |
| α2 | Data not available | Chlorpromazine | 18 | |
| Histamine | H1 | Data not available | Chlorpromazine | 1.1 |
| Muscarinic | M1 | Data not available | Chlorpromazine | 13 |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[4] This antagonism is believed to be responsible for its antipsychotic effects. The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] By blocking this receptor, this compound prevents the dopamine-induced reduction of cAMP, thereby modulating downstream signaling cascades.
Pharmacokinetics
Detailed human pharmacokinetic data for this compound is sparse in contemporary literature. However, general pharmacokinetic properties can be inferred from its classification as a phenothiazine derivative.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Notes |
| Oral Bioavailability | Data not available | Human | Expected to undergo first-pass metabolism. |
| Half-life (t½) | Data not available | Human | |
| Time to Peak (Tmax) | Data not available | Human | |
| Peak Concentration (Cmax) | Data not available | Human | |
| Volume of Distribution | Data not available | Human | Phenothiazines are generally lipophilic and have a large volume of distribution. |
| Metabolism | Hepatic | Human | Likely metabolized by cytochrome P450 enzymes, particularly CYP1A2, CYP3A4, and CYP2C19, similar to other piperazine-type phenothiazines.[7][8][9] |
| Excretion | Primarily renal | Human |
Experimental Protocols
The following sections describe general methodologies relevant to the pharmacological profiling of compounds like this compound.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a drug to a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.[8]
-
Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (e.g., this compound).[8][10]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the functional consequence of a drug binding to the D2 receptor, specifically its effect on adenylyl cyclase activity.
-
Cell Culture: A cell line stably expressing the human dopamine D2 receptor is cultured.[10]
-
Stimulation: The cells are treated with a known concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) to inhibit adenylyl cyclase, in the presence of varying concentrations of the antagonist (this compound). Forskolin is often used to stimulate adenylyl cyclase to have a measurable baseline of cAMP.[12]
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA, or luciferase reporter assay).[4][5]
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and an IC50 value is determined.
Conclusion
This compound is a typical antipsychotic of the phenothiazine class with a primary mechanism of action involving dopamine D2 receptor antagonism. While specific quantitative data on its receptor binding profile and human pharmacokinetics are not extensively available in recent literature, its pharmacological properties can be largely inferred from its structural class. Further research, potentially utilizing modern high-throughput screening platforms, would be beneficial to fully characterize the molecular pharmacology of this compound and to provide a more complete understanding of its therapeutic and adverse effects.
References
- 1. Population Pharmacokinetic Analysis of Nonlinear Behavior of Piperacillin during Intermittent or Continuous Infusion in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of piperacillin-tazobactam combination in patients with major burns and signs of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. 612. Pharmacokinetics of Piperacillin-Tazobactam in Patients with Severe Infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Molecular Formula of Piperacetazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, molecular formula, and key biological evaluation methods for Piperacetazine. The information is intended for an audience with a background in organic chemistry, pharmacology, and drug development.
Molecular Formula and Properties
This compound is a phenothiazine derivative that has been investigated for its antipsychotic properties. Its core molecular structure consists of a tricyclic phenothiazine system with an acetyl group and a piperidine-ethanol side chain.
Table 1: Molecular Identifiers and Properties of this compound [1][2][3][4][5]
| Property | Value |
| Molecular Formula | C₂₄H₃₀N₂O₂S |
| Molecular Weight | 410.58 g/mol |
| IUPAC Name | 1-[10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone |
| CAS Number | 3819-00-9 |
| Appearance | Not explicitly stated in the search results, but phenothiazines are often crystalline solids. |
| Melting Point | 100-110°C (for the hydrochloride salt)[5] |
Table 2: Elemental Composition of this compound [3][4][5]
| Element | Percentage |
| Carbon (C) | 70.21% |
| Hydrogen (H) | 7.37% |
| Nitrogen (N) | 6.82% |
| Oxygen (O) | 7.79% |
| Sulfur (S) | 7.81% |
Synthesis of this compound
The proposed synthesis can be broken down into three key stages:
-
Synthesis of the Phenothiazine Core.
-
Acylation of the Phenothiazine Core to 2-Acetylphenothiazine.
-
N-Alkylation of 2-Acetylphenothiazine to Yield this compound.
Experimental Protocols
Stage 1: Synthesis of the Phenothiazine Core
The fundamental phenothiazine ring system can be synthesized by the reaction of diphenylamine with sulfur in the presence of a catalyst, such as iodine or anhydrous aluminum chloride.
-
Materials: Diphenylamine, Sulfur, Anhydrous Aluminum Chloride (or Iodine), Alcohol (for recrystallization).
-
Procedure:
-
Combine diphenylamine and sulfur in a reaction vessel.
-
Add a catalytic amount of anhydrous aluminum chloride or iodine.
-
Heat the mixture to 140-160°C. The reaction will proceed with the evolution of hydrogen sulfide gas.
-
After the reaction is complete, cool the mixture and grind the resulting solid.
-
Extract the product with water and then with dilute alcohol to remove impurities.
-
The crude phenothiazine can be further purified by recrystallization from alcohol.
-
Stage 2: Synthesis of 2-Acetylphenothiazine
This stage involves a Friedel-Crafts acylation of the phenothiazine core. To ensure acylation at the 2-position, the nitrogen at the 10-position is typically protected with an acetyl group first, which is then removed.
-
Materials: Phenothiazine, Acetyl Chloride, Aluminum Chloride, Toluene, Carbon Disulfide, Potassium Hydroxide, Ethanol.
-
Procedure:
-
N-Acetylation: React phenothiazine with acetyl chloride in a suitable solvent like toluene to form 10-acetylphenothiazine.
-
Friedel-Crafts Acylation: Dissolve the 10-acetylphenothiazine in carbon disulfide and add aluminum chloride. Then, add acetyl chloride dropwise. This will result in the formation of 2,10-diacetylphenothiazine.
-
Deacetylation: Reflux the 2,10-diacetylphenothiazine with alcoholic potassium hydroxide to selectively remove the acetyl group from the nitrogen at the 10-position, yielding 2-acetylphenothiazine.
-
Stage 3: N-Alkylation of 2-Acetylphenothiazine to Yield this compound
The final step is the attachment of the 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperidine side chain to the nitrogen of the 2-acetylphenothiazine. This is a nucleophilic substitution reaction.
-
Materials: 2-Acetylphenothiazine, 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperidine (synthesis of this intermediate is analogous to similar piperazine derivatives), a strong base (e.g., sodium hydride or sodium amide), and an appropriate aprotic solvent (e.g., dry DMF or THF).
-
Procedure (Proposed):
-
Dissolve 2-acetylphenothiazine in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as sodium hydride, portion-wise at 0°C to deprotonate the nitrogen of the phenothiazine.
-
Allow the mixture to stir for a period to ensure complete formation of the phenothiazide anion.
-
Add a solution of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperidine in the same solvent to the reaction mixture.
-
Allow the reaction to proceed, possibly with gentle heating, while monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction is quenched, typically with water or a saturated aqueous ammonium chloride solution.
-
The product, this compound, is then extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by chromatography or recrystallization.
-
Key Biological Activities and Experimental Evaluation
This compound has been identified as a dopamine receptor antagonist and, more recently, as a direct inhibitor of the PAX3::FOXO1 fusion protein, a key oncogenic driver in alveolar rhabdomyosarcoma.
Dopamine Receptor Binding Assay
This assay is crucial for characterizing the antipsychotic potential of this compound.
-
Objective: To determine the binding affinity of this compound to dopamine D2 receptors.
-
General Protocol (Radioligand Binding Assay):
-
Membrane Preparation: Prepare a membrane fraction from a cell line expressing dopamine D2 receptors or from brain tissue known to be rich in these receptors (e.g., porcine striatum).
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand specific for the D2 receptor (e.g., [³H]spiperone) and varying concentrations of this compound.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki).
-
PAX3::FOXO1 Inhibition and Downstream Effects
This compound has been shown to directly bind to the PAX3::FOXO1 fusion protein and inhibit its transcriptional activity.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the anti-cancer potential of this compound by measuring its effect on a hallmark of cancer cells: the ability to grow without attachment to a solid surface.
-
Objective: To determine if this compound can inhibit the anchorage-independent growth of cancer cells expressing PAX3::FOXO1.
-
Protocol:
-
Prepare Base Agar Layer: A layer of agar in culture medium is allowed to solidify in a petri dish or multi-well plate.
-
Prepare Cell-Containing Top Agar Layer: Cancer cells (e.g., alveolar rhabdomyosarcoma cell lines) are suspended in a solution of low-melting-point agar mixed with culture medium containing various concentrations of this compound.
-
Plating: The cell-containing agar is layered on top of the base agar layer and allowed to solidify.
-
Incubation: The plates are incubated for several weeks to allow for colony formation.
-
Analysis: The number and size of the colonies are quantified, often after staining with a dye like crystal violet. A reduction in colony formation in the presence of this compound indicates an inhibition of anchorage-independent growth.
-
Signaling Pathway
The following diagram illustrates the known regulatory and downstream signaling pathways of the PAX3::FOXO1 fusion protein, the target of this compound.
Caption: PAX3::FOXO1 Signaling Pathway and Inhibition by this compound.
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its detailed synthesis and full pharmacological profile is warranted for its potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 1-{10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl}ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
Methodological & Application
Application Notes and Protocols for Piperacetazine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of Piperacetazine in animal models, focusing on its application in preclinical cancer research, particularly for tumors driven by the PAX3::FOXO1 fusion protein, such as alveolar rhabdomyosarcoma.
Mechanism of Action
This compound is a phenothiazine antipsychotic that has been identified as a direct inhibitor of the PAX3::FOXO1 fusion oncoprotein. This fusion protein is a key driver in several cancers, most notably alveolar rhabdomyosarcoma. This compound binds directly to the PAX3::FOXO1 protein, inhibiting its transcriptional activity. This leads to the downregulation of key downstream target genes involved in cell growth and differentiation, such as MYOD1, MYOG, and B7-H3.[1] Furthermore, PAX3::FOXO1 has been shown to suppress the Hippo tumor suppressor pathway, and inhibition by agents like this compound may help restore its function.
Signaling Pathway
Caption: this compound directly inhibits the PAX3::FOXO1 oncoprotein.
Quantitative Data
Currently, there is a lack of publicly available pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for this compound in common animal models. The data presented below is based on dosing information from a preclinical study.
| Parameter | Animal Model | Administration Route | Dosage | Vehicle | Study Type | Reference |
| Dose | NOD-SCID Mice | Intraperitoneal (IP) | 20 mg/kg/day | 10% DMSO in sterile PBS | Antitumor Efficacy (RH30 Xenograft) | [2] |
| Tolerability | Rats | Oral (in feed) | 0.005-0.025% | Standard Feed | Chronic Toxicity (1 year) | MedChemExpress Product Information |
| Tolerability | Dogs | Oral | 0.25-5.0 mg/kg | Not Specified | Chronic Toxicity (52 weeks) | MedChemExpress Product Information |
Experimental Protocols
Intraperitoneal (IP) Administration Protocol for Antitumor Efficacy Studies
This protocol is adapted from a study using a rhabdomyosarcoma (RMS) xenograft model in immunocompromised mice.
Animal Model:
-
Non-obese diabetic/severe combined immunodeficient (NOD-SCID) mice, male or female.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Dosing Solution Preparation (4 mg/mL Stock for a 20 mg/kg dose):
-
Prepare a 40 mg/mL stock solution of this compound in 100% DMSO.
-
For administration, dilute the stock solution 10-fold in sterile PBS to a final concentration of 4 mg/mL. The final DMSO concentration will be 10%.
-
Vortex the solution thoroughly to ensure it is fully dissolved.
Administration Procedure:
-
Weigh each mouse to determine the exact injection volume (e.g., for a 25g mouse, the volume would be 125 µL for a 20 mg/kg dose).
-
Restrain the mouse appropriately.
-
Administer the this compound solution via intraperitoneal injection into the lower abdominal quadrant.
-
Dosing is typically performed 5 days per week.
-
Monitor the animals for any adverse effects, such as labored breathing or sedation, especially after the initial doses. Dose adjustments may be necessary based on tolerability.[2]
General Oral Gavage (PO) Administration Protocol
This is a general protocol that can be adapted for this compound. Vehicle composition and concentration should be optimized in pilot studies.
Animal Model:
-
Mice or rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution containing PEG400 and Tween 80)
-
Sterile water
-
Gavage needles (size appropriate for the animal)
-
Sterile syringes
Dosing Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Suspend or dissolve the required amount of this compound in the chosen vehicle to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <2%).
-
Ensure the solution is homogenous before administration.
Administration Procedure:
-
Weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal.
-
Insert the gavage needle orally, advancing it into the esophagus and down to the stomach.
-
Administer the solution slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
General Intravenous (IV) Administration Protocol
This is a general protocol. The vehicle and final concentration must be optimized for this compound to ensure solubility and minimize toxicity.
Animal Model:
-
Mice or rats.
Materials:
-
This compound powder
-
Vehicle for intravenous injection (e.g., sterile saline with a co-solvent like PEG400, keeping the percentage low).
-
Sterile syringes (e.g., insulin syringes) and needles (27-30 gauge).
Dosing Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a sterile intravenous vehicle to the final desired concentration. Ensure complete dissolution and filter the final solution through a 0.22 µm filter to ensure sterility and remove any particulates.
Administration Procedure:
-
Warm the animal to dilate the tail veins.
-
Place the animal in a restraint device.
-
Administer the this compound solution via the lateral tail vein.
-
The injection volume should be kept low (e.g., 5-10 mL/kg).
-
Monitor the animal for any immediate adverse reactions.
Experimental Workflow
Caption: Preclinical workflow for evaluating this compound in a xenograft model.
References
Application Notes and Protocols for Cell-based Compound Screening with Piperacetazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperacetazine is a phenothiazine derivative originally developed as an antipsychotic agent, functioning primarily as a dopamine receptor antagonist.[1][2] Recent research has unveiled a novel and significant mechanism of action for this compound: the direct binding to and inhibition of the PAX3::FOXO1 fusion protein.[3][4] This oncogenic fusion protein is a key driver in a subtype of rhabdomyosarcoma (RMS), a malignant soft tissue tumor predominantly affecting children and adolescents.[3] This discovery has opened new avenues for this compound as a potential therapeutic agent in oncology, particularly for fusion-positive RMS.
These application notes provide detailed protocols for cell-based assays to investigate the biological activities of this compound, focusing on its anti-cancer properties. The protocols described herein are essential for researchers screening compound libraries, characterizing drug candidates, and elucidating mechanisms of action.
Signaling Pathway of this compound in PAX3::FOXO1 Positive Rhabdomyosarcoma
The primary oncogenic mechanism in fusion-positive RMS involves the PAX3::FOXO1 fusion protein, which acts as an aberrant transcription factor, driving the expression of genes that promote cell proliferation, survival, and differentiation arrest. This compound directly binds to the PAX3::FOXO1 protein, inhibiting its transcriptional activity.[3][4] This leads to the downregulation of PAX3::FOXO1 target genes, resulting in decreased cell viability and inhibition of anchorage-independent growth, a hallmark of cancer.[3]
Caption: Mechanism of this compound in PAX3::FOXO1 positive rhabdomyosarcoma.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound in various cell-based assays.
Table 1: IC50 Values for Cell Viability
| Cell Line | Cell Type | Assay | IC50 (µM) | Citation |
| PANC-1 | Pancreatic Cancer | Not specified | 7.627 | [1] |
| RH30 | Alveolar Rhabdomyosarcoma (PAX3::FOXO1 positive) | CellTiter-Blue Assay | ~10 | [5] |
| RH41 | Alveolar Rhabdomyosarcoma (PAX3::FOXO1 positive) | CellTiter-Blue Assay | ~10 | [5] |
| RH28 | Alveolar Rhabdomyosarcoma (PAX3::FOXO1 positive) | CellTiter-Blue Assay | ~15 | [5] |
| U66788 | Alveolar Rhabdomyosarcoma (PAX3::FOXO1 positive) | CellTiter-Blue Assay | ~15 | [5] |
| SN12C | Renal Cancer (PAX3::FOXO1 negative) | CellTiter-Blue Assay | >30 | [5] |
Table 2: IC50 Values for Inhibition of PAX3::FOXO1 Transcriptional Activity
| Cell Line | Reporter Construct | Assay | IC50 (µM) | Citation |
| RH30 | pGL3-PDGFRA | Luciferase Reporter Assay | ~5 | [5] |
| RH41 | pGL3-PDGFRA | Luciferase Reporter Assay | ~5 | [5] |
| RH28 | pGL3-PDGFRA | Luciferase Reporter Assay | ~7 | [5] |
| U66788 | pGL3-PDGFRA | Luciferase Reporter Assay | ~7 | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][6]
Materials:
-
Cells of interest (e.g., PANC-1, RH30)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
PAX3::FOXO1 Transcriptional Activity using Luciferase Reporter Assay
This assay measures the transcriptional activity of the PAX3::FOXO1 fusion protein by quantifying the expression of a luciferase reporter gene under the control of a PAX3::FOXO1-responsive promoter.[3][5]
Materials:
-
PAX3::FOXO1 positive cells (e.g., RH30)
-
Luciferase reporter plasmid containing a PAX3::FOXO1-responsive promoter (e.g., pGL3-PDGFRA)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Transfection:
-
Seed cells in a suitable plate format (e.g., 24-well plate) to be 70-80% confluent at the time of transfection.
-
Co-transfect the cells with the PAX3::FOXO1-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Following transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle control (DMSO) wells.
-
Incubate for an additional 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity followed by the Renilla luciferase activity according to the assay system's protocol using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of PAX3::FOXO1 transcriptional activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value.
-
Caption: Workflow for the PAX3::FOXO1 luciferase reporter assay.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cells to grow in a semisolid medium, a characteristic of transformed cells.[7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Agar (low melting point)
-
6-well plates
Protocol:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 0.6% agar solution in complete medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3% agar solution in complete medium.
-
-
Cell Suspension and Plating:
-
Trypsinize and count the cells.
-
Resuspend the cells in the 0.3% agar solution at a density of approximately 8,000 cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound or vehicle control (DMSO).
-
Carefully layer 1 mL of the cell-containing top agar solution onto the solidified bottom agar layer.
-
-
Incubation and Feeding:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks.
-
Feed the cells twice a week by adding 200 µL of complete medium containing the respective concentrations of this compound or vehicle control on top of the agar.
-
-
Colony Staining and Counting:
-
After 2-3 weeks, stain the colonies by adding 500 µL of 0.005% crystal violet solution to each well and incubating for 1 hour.
-
Wash the wells with PBS.
-
Count the number of colonies in each well using a microscope.
-
-
Data Analysis:
-
Calculate the average number of colonies for each treatment condition.
-
Determine the percentage of inhibition of colony formation for each this compound concentration relative to the vehicle control.
-
Disclaimer
These protocols are intended as a guide and may require optimization depending on the specific cell lines and experimental conditions used. It is recommended to perform preliminary experiments to determine optimal cell seeding densities, compound concentrations, and incubation times. Always follow good laboratory practices and safety procedures when handling chemicals and cell cultures.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Piperacetazine on PANC-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperacetazine, a phenothiazine derivative and dopamine receptor antagonist, has demonstrated antitumor activity.[1][2] Notably, it has been shown to be effective against the human pancreatic cancer cell line PANC-1.[1] These application notes provide a summary of the quantitative data available and a detailed protocol for determining the cytotoxic effects of this compound on PANC-1 cells in an in vitro setting. The information is intended to guide researchers in the design and execution of experiments to further investigate the potential of this compound as a therapeutic agent for pancreatic cancer.
Data Presentation
The primary quantitative measure of this compound's effect on PANC-1 cells is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit the growth of 50% of the cells.
Table 1: In Vitro Cytotoxicity of this compound on PANC-1 Cells
| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| This compound | PANC-1 | Not Specified | 7.627 | [1] |
Experimental Protocols
The following is a representative protocol for a cell viability assay to determine the IC50 of this compound on PANC-1 cells. This protocol is based on standard methodologies, as the specific, detailed protocol used to generate the published IC50 value is not fully available.
Protocol: Cell Viability Assay Using a Resazurin-Based Reagent
Objective: To determine the dose-dependent cytotoxic effect of this compound on PANC-1 cells.
Materials:
-
PANC-1 cells
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (vehicle for this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture: Culture PANC-1 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest logarithmically growing PANC-1 cells using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
Viability Assessment:
-
Add 20 µL of the resazurin-based cell viability reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound's cytotoxicity in PANC-1 cells.
Representative Signaling Pathway
While the specific signaling pathway affected by this compound in PANC-1 cells is not detailed in the available literature, cytotoxic compounds often induce apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated.
Caption: A representative diagram of apoptotic signaling pathways.
References
Application Notes and Protocols for Piperacetazine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperacetazine is a phenothiazine derivative that has shown potential as an antipsychotic agent and, more recently, has been investigated for its antitumor activities. As a potent inhibitor of the PAX3::FOXO1 fusion protein, it presents a valuable tool for in vitro studies in relevant cancer cell lines. This document provides a detailed protocol for the proper dissolution and application of this compound in cell culture experiments to ensure reproducible and reliable results.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Solvent | Notes |
| Molecular Weight | 410.58 g/mol | - | - |
| Solubility | ≥ 6 mg/mL (≥ 14.61 mM) | DMSO | Hygroscopic DMSO can affect solubility; use freshly opened solvent. |
| 10 mg/mL | DMSO | - | |
| 82 mg/mL (199.72 mM) | DMSO | - | |
| 50 mg/mL (121.78 mM) | Ethanol | Ultrasonic assistance may be needed. | |
| 0.30 mg/mL | PBS (pH 7.2) | Limited aqueous solubility. | |
| Recommended Stock Solution Concentration | 10 mM - 20 mM | DMSO | A 10 mM stock solution is a common starting point. |
| Typical In Vitro Working Concentrations | 7.627 µM (IC50) | Cell Culture Medium | Example for PANC-1 cells. |
| 10 µM - 15 µM | Cell Culture Medium | For studying effects on gene expression and cell growth.[1] | |
| Stock Solution Storage | -20°C for up to 1 year | DMSO | Long-term storage.[1] |
| -80°C for up to 2 years | DMSO | Long-term storage.[1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
-
Water bath (optional, for gentle warming)
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Pre-warm Solvent: Allow the sterile DMSO to come to room temperature before opening to minimize water condensation, as DMSO is hygroscopic.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.106 mg of this compound (Molecular Weight = 410.58 g/mol ).
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Protocol for Preparing Working Solutions and Treating Cells
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution in Cell Culture Medium:
-
It is recommended to perform a serial dilution to achieve the final desired concentration in the cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
For example, to prepare a 10 µM working solution in 10 mL of cell culture medium from a 10 mM stock solution:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM intermediate solution.
-
Then, add the desired volume of this intermediate solution to your cell culture plates. For instance, to achieve a final concentration of 10 µM in a well containing 2 mL of medium, you would add 2 µL of the 10 mM stock directly to the well (for a 1:1000 dilution). Correction: A more accurate method to avoid high local concentrations is to dilute the stock into a larger volume of medium first.
-
Corrected Example: To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium. Mix well by gentle inversion.
-
-
-
Cell Treatment:
-
Remove the existing medium from the cells to be treated.
-
Add the freshly prepared this compound-containing medium (the working solution) to the cells.
-
Include a vehicle control (medium with the equivalent concentration of DMSO) and an untreated control.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Experimental Workflow for this compound Stock and Working Solution Preparation
Caption: Workflow for preparing this compound solutions for cell culture.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of PAX3::FOXO1 signaling by this compound.
References
Application Notes and Protocols for Intraperitoneal Injection of Piperacetazine in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intraperitoneal (IP) administration of Piperacetazine in mice, designed for preclinical research in oncology and pharmacology. The protocol is based on available in vivo data and standard laboratory procedures.
Introduction
This compound is a phenothiazine derivative that has been investigated for its antipsychotic properties as a dopamine receptor antagonist.[1][2] More recently, it has garnered interest for its potential anti-cancer activities.[3][4] Notably, this compound can directly bind to the PAX3::FOXO1 fusion protein, inhibiting its transcriptional activity, which is relevant in certain cancers like alveolar rhabdomyosarcoma.[3] This protocol outlines the necessary steps for preparing and administering this compound via intraperitoneal injection in a mouse model.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the intraperitoneal injection of this compound in mice.
Table 1: this compound Dosage and Vehicle Formulation
| Parameter | Value | Reference |
| Dosage | 20 mg/kg | [3] |
| Vehicle Formulation | 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | [3] |
| Solubility in Vehicle | ≥ 2.5 mg/mL | [3] |
| Administration Frequency | 5 days per week | [3] |
Table 2: General Intraperitoneal Injection Parameters for Mice
| Parameter | Recommended Value | Reference |
| Needle Gauge | 25-27 G | [1][5] |
| Maximum Injection Volume | < 10 mL/kg | [1] |
| Injection Site | Lower right quadrant of the abdomen | [1][6] |
| Injection Angle | 30-40° to the horizontal plane | [1][6] |
Experimental Protocols
1. Preparation of this compound Solution (2.5 mg/mL)
This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration of 2.5 mg/mL.
-
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Optional: sonicator, heating block
-
-
Procedure:
-
Weigh 25 mg of this compound powder and place it in a 15 mL sterile conical tube.
-
Add 1 mL of Ethanol to the tube.
-
Add 4 mL of PEG300 to the tube.
-
Add 0.5 mL of Tween-80 to the tube.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[3]
-
Add 4.5 mL of sterile Saline to the tube.
-
Vortex the solution again to ensure it is homogenous and clear.
-
Store the final solution according to the manufacturer's recommendations (e.g., at -20°C for long-term storage).[3]
-
2. Intraperitoneal Injection Procedure in Mice
This protocol details the steps for safely administering the prepared this compound solution to a mouse via IP injection.
-
Materials:
-
Procedure:
-
Warm the this compound solution to room temperature before injection.[1]
-
Weigh the mouse to accurately calculate the required injection volume. For a 20 mg/kg dose, a 25 g mouse would require 0.2 mL of the 2.5 mg/mL solution.
-
Draw the calculated volume of the this compound solution into a sterile 1 mL syringe fitted with a 25-27 G needle.
-
Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail).
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen. This is to avoid the cecum and urinary bladder.[6][7]
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity.[1][6]
-
Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[7]
-
Slowly and steadily inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
-
Visualizations
Signaling Pathway
The following diagram illustrates a potential signaling pathway for a piperazine-containing compound (PCC), which may share similarities with this compound's mechanism of action in inducing apoptosis in cancer cells.
Caption: Proposed apoptotic signaling pathways for a piperazine compound.
Experimental Workflow
The diagram below outlines the workflow for the intraperitoneal injection of this compound in mice.
Caption: Workflow for intraperitoneal injection of this compound in mice.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application of Piperacetazine in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperacetazine is a phenothiazine derivative classified as a first-generation, or "typical," antipsychotic.[1] Its primary application in neuroscience research lies in the study of psychosis, particularly schizophrenia, and the underlying dopaminergic dysfunction. As a potent dopamine receptor antagonist, this compound serves as a valuable tool for investigating the roles of dopamine signaling in various neural circuits and behaviors.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.
Mechanism of Action
This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][4] Like other phenothiazines, it also exhibits activity at other receptors, including cholinergic, histaminic, and adrenergic receptors, which contributes to its side effect profile.[1] The blockade of D2 receptors in the nigrostriatal pathway is associated with the emergence of extrapyramidal side effects.
Quantitative Data
| Receptor Target | Expected Affinity/Potency | Functional Effect | Relevance to Neuroscience Research |
| Dopamine D2 | High (presumed low nM range) | Antagonist | Primary mechanism for antipsychotic effects; investigation of psychosis models. |
| Dopamine D1 | Lower than D2 | Weak Antagonist | Modulation of the direct pathway of the basal ganglia. |
| Muscarinic M1 | Moderate | Antagonist | Contributes to anticholinergic side effects; study of cognitive effects. |
| Histamine H1 | Moderate to High | Antagonist | Sedative effects; investigation of sleep and arousal. |
| Alpha-1 Adrenergic | Moderate | Antagonist | Orthostatic hypotension; cardiovascular side effect studies. |
Note: This table is based on the known pharmacology of phenothiazine antipsychotics. Further experimental validation for this compound is recommended.
Signaling Pathways
The primary mechanism of action of this compound involves the modulation of dopamine D1 and D2 receptor signaling cascades.
Dopamine D1 Receptor Signaling
Dopamine D1 receptors are coupled to Gs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][6] PKA then phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32).
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][7][] This relieves the PKA-mediated phosphorylation of downstream targets. This compound's primary therapeutic effect is believed to result from the blockade of this pathway.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in various neuroscience research applications.
In Vitro: cAMP Assay for D2 Receptor Antagonism
This protocol is designed to measure the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO or appropriate solvent).
-
Dopamine stock solution.
-
Forskolin stock solution.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well microplates.
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells according to standard protocols.
-
Cell Plating: Seed the cells into microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of dopamine at a concentration that gives a submaximal response (e.g., EC80).
-
Antagonist Incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the dopamine solution to the wells (except for the basal control wells) and incubate for a further specified time (e.g., 15-30 minutes) at 37°C. In parallel, add a high concentration of forskolin to positive control wells to maximally stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the dopamine-induced effect.
In Vivo: Assessment of Antipsychotic-like Activity in Rodents
1. Spontaneous Locomotor Activity
This test assesses the effect of this compound on general activity levels, with typical antipsychotics expected to decrease locomotion.
Animals:
-
Adult male rats or mice.
Apparatus:
-
Open-field arena equipped with infrared beams or a video-tracking system.
Procedure:
-
Habituation: Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1 - 10 mg/kg, intraperitoneally) or vehicle to different groups of animals.
-
Testing: After a predetermined pretreatment time (e.g., 30 minutes), place each animal in the center of the open-field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups.
2. Catalepsy Test
This test measures the induction of catalepsy, a common extrapyramidal side effect of typical antipsychotics.[9][10][11][12]
Animals:
-
Adult male rats.
Apparatus:
-
A horizontal bar raised to a specific height (e.g., 9 cm).
Procedure:
-
Drug Administration: Administer this compound (e.g., 1 - 20 mg/kg, i.p.) or vehicle.
-
Testing: At various time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the rat on the bar.
-
Measurement: Record the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the descent latencies between the different dose groups and time points.
3. Conditioned Avoidance Response (CAR)
The CAR test is a classic predictive model for antipsychotic efficacy.[13][14][15]
Animals:
-
Adult male rats.
Apparatus:
-
A shuttle box with two compartments, a grid floor for delivering a mild foot shock, and a conditioned stimulus (CS) such as a light or tone.
Procedure:
-
Training: Train the rats to associate the CS with an upcoming foot shock (unconditioned stimulus, US). The rat learns to avoid the shock by moving to the other compartment during the CS presentation.
-
Drug Administration: Once the rats have reached a stable baseline of avoidance, administer this compound (e.g., 0.5 - 10 mg/kg, i.p.) or vehicle.
-
Testing: Test the animals in the shuttle box and record the number of successful avoidances (moving during the CS) and escapes (moving during the US).
-
Data Analysis: Effective antipsychotics are expected to decrease the number of avoidances without significantly affecting the number of escapes.
Conclusion
This compound, as a potent dopamine D2 receptor antagonist, remains a relevant tool for neuroscience research, particularly in the study of antipsychotic mechanisms and the pathophysiology of schizophrenia. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their investigations. It is important to note that due to its activity at multiple receptor types, careful consideration of the dose and experimental design is necessary to interpret the results accurately. Further characterization of its binding profile and preclinical efficacy will continue to refine its application in neuroscience.
References
- 1. Chlorpromazine versus this compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 4. innoprot.com [innoprot.com]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. ijbcp.com [ijbcp.com]
- 13. Block of conditioned avoidance responding in the rat by substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 15. How do tranquilizing agents selectively inhibit conditioned avoidance responding? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Piperacetazine Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving piperacetazine in aqueous solutions. Given that this compound is practically insoluble in water, this guide outlines several established techniques to enhance its solubility for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a poorly water-soluble compound. Its predicted water solubility is approximately 0.00282 mg/mL[1]. This low solubility can pose significant challenges for in vitro and in vivo studies.
Q2: Why is this compound so poorly soluble in water?
This compound is a phenothiazine derivative, a class of compounds known for their hydrophobic nature[2]. Its large, polycyclic structure contributes to its low affinity for water and high logP value (a measure of lipophilicity)[1].
Q3: What are the common strategies to improve the solubility of poorly water-soluble drugs like this compound?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. These include:
-
pH Adjustment: Altering the pH of the solution can increase the ionization of the drug, thereby improving its solubility.
-
Cosolvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of non-polar compounds.
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water[3].
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility[4][5].
-
Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility[6][7].
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate and saturation solubility[8][9][10].
Q4: Are there any specific excipients known to be compatible or incompatible with phenothiazines?
Troubleshooting Guides
Issue: this compound precipitates out of my aqueous buffer.
Possible Cause 1: The pH of the solution is not optimal for solubility.
-
Troubleshooting Tip: this compound has a predicted basic pKa of 8.21[1]. As a weak base, its solubility is expected to increase in acidic conditions where it becomes protonated. Attempt to lower the pH of your aqueous solution to see if solubility improves. However, be mindful of the drug's stability at different pH values. A pH-solubility profile should be experimentally determined.
Possible Cause 2: The concentration of this compound exceeds its intrinsic solubility in the chosen solvent system.
-
Troubleshooting Tip: If pH adjustment alone is insufficient, consider employing a combination of techniques. The addition of a cosolvent or a surfactant might be necessary to achieve the desired concentration.
Issue: I am struggling to prepare a stock solution of this compound.
-
Troubleshooting Tip: For preparing a concentrated stock solution, it is advisable to use a water-miscible organic solvent in which this compound has higher solubility. Based on data for structurally similar phenothiazines, ethanol is a potential solvent to consider[14][15]. Once a concentrated stock is prepared, it can be serially diluted into the final aqueous buffer. Be aware that precipitation may occur upon dilution if the final concentration in the aqueous medium exceeds the solubility limit.
Experimental Protocols & Data
pH-Dependent Solubility Enhancement
This protocol provides a general method for evaluating the effect of pH on this compound solubility.
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the measured solubility as a function of pH.
Expected Outcome: The solubility of this compound, a weak base, is expected to be higher at lower pH values.
Table 1: Physicochemical Properties of this compound and Structurally Similar Phenothiazines
| Compound | Molecular Weight ( g/mol ) | pKa (Strongest Basic) | Water Solubility (mg/mL) |
| This compound | 410.58 | 8.21 (Predicted) | 0.00282 (Predicted)[1] |
| Chlorpromazine HCl | 355.33 | 9.15 | Varies with pH[15][16] |
| Fluphenazine diHCl | 510.44 | 10.01 | Varies with pH[15][16] |
| Promazine HCl | 320.88 | 9.37 | Varies with pH[15][16] |
| Trifluoperazine diHCl | 480.42 | 8.97 | 2.7 µg/mL (intrinsic)[15][16] |
| Triflupromazine HCl | 388.89 | 9.03 | 1.1 µg/mL (intrinsic)[15][16] |
Note: Data for phenothiazine derivatives other than this compound are provided as a reference for researchers to anticipate trends and design experiments.
Solubility Enhancement Using Cyclodextrins
Cyclodextrins can encapsulate this compound, increasing its aqueous solubility.
Methodology: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 3-6 from the pH-dependent solubility protocol.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin.
Expected Outcome: The solubility of this compound should increase linearly with the concentration of the cyclodextrin until a plateau is reached, indicating the formation of an inclusion complex.
Preparation of a this compound Nanosuspension
Nanosuspensions can be prepared using top-down or bottom-up approaches. A common laboratory-scale bottom-up method is nanoprecipitation.
Methodology: Nanoprecipitation
-
Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol).
-
Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
Inject the organic solution of this compound rapidly into the aqueous stabilizer solution under high-speed stirring.
-
The rapid solvent exchange causes the drug to precipitate as nanoparticles.
-
Remove the organic solvent under vacuum.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Expected Outcome: A stable, milky-white nanosuspension of this compound with a mean particle size in the nanometer range.
Visualizations
Below are diagrams illustrating the logical workflows for addressing this compound solubility issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scienceasia.org [scienceasia.org]
- 5. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. wjpsonline.com [wjpsonline.com]
- 8. One moment, please... [ijpsnonline.com]
- 9. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. doaj.org [doaj.org]
- 14. daneshyari.com [daneshyari.com]
- 15. researchgate.net [researchgate.net]
- 16. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Piperacetazine-Induced Extrapyramidal Symptoms in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing piperacetazine-induced extrapyramidal symptoms (EPS) in rat models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause extrapyramidal symptoms (EPS)?
A1: this compound is a typical antipsychotic of the phenothiazine class.[1] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain.[2] Blockade of D2 receptors in the nigrostriatal pathway, a key component of the extrapyramidal system, disrupts the balance of neurotransmission, leading to the emergence of motor side effects known as EPS.[3]
Q2: What are the common EPS observed in rats treated with this compound?
A2: The most commonly observed and measured EPS in rats include:
-
Catalepsy: A state of immobility and failure to correct an externally imposed posture, often assessed using the bar test. This is considered an analogue of parkinsonism in humans.
-
Vacuous Chewing Movements (VCMs): Spontaneous, purposeless chewing and oral movements that are not directed at food or other objects. VCMs in rats are used as an animal model of tardive dyskinesia.[4]
Q3: How can I induce EPS with this compound in my rat model?
A3: While specific dose-finding studies for this compound-induced EPS are not extensively published, based on its nature as a typical antipsychotic, protocols similar to those for haloperidol can be adapted. For long-term studies, this compound has been administered to rats in their feed at concentrations of 0.005-0.025% for up to a year.[2] For acute induction of catalepsy, intraperitoneal (i.p.) injections would be appropriate, with dose-ranging studies recommended to determine the optimal dose for the desired effect and duration.
Q4: What are the primary treatment strategies for managing this compound-induced EPS in rats?
A4: The main therapeutic approaches involve restoring the neurochemical balance in the striatum:
-
Anticholinergic Agents: These drugs counteract the relative overactivity of acetylcholine that results from dopamine D2 receptor blockade.
-
Serotonergic Modulation:
-
5-HT1A Receptor Agonists: Activation of these receptors can help to alleviate EPS.
-
5-HT2A Receptor Antagonists: Blocking these receptors can also mitigate antipsychotic-induced EPS.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in catalepsy scores between animals. | 1. Inconsistent handling of the rats. 2. Variation in the time of day for testing. 3. Stress from the testing environment. 4. Individual differences in drug metabolism and sensitivity. | 1. Handle all animals gently and consistently. 2. Conduct all behavioral tests at the same time of day to minimize circadian variations. 3. Acclimatize rats to the testing room and apparatus before the experiment. 4. Increase the number of animals per group to improve statistical power and account for individual variability. |
| Difficulty in dissolving this compound for injection. | This compound can be challenging to dissolve in aqueous solutions. | A recommended vehicle for this compound injection is a mixture of 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline. Gentle heating and sonication can aid in dissolution.[2] Always ensure the solution is clear before injection. |
| Precipitation of the drug in the stock solution. | Improper storage or vehicle composition. | Store stock solutions at -20°C for up to one year or -80°C for up to two years.[2] If precipitation occurs upon thawing, gentle warming and vortexing may be necessary. Prepare fresh dilutions for each experiment. |
| Low incidence of Vacuous Chewing Movements (VCMs) after chronic treatment. | 1. Insufficient dose or duration of this compound administration. 2. Strain of rat used may be less susceptible. 3. Observation period is too short or infrequent. | 1. Consider a higher dose or a longer treatment period. Chronic studies with haloperidol often last for several weeks to months.[1] 2. Sprague-Dawley rats have been shown to develop VCMs more readily than other strains like Wistar or Long-Evans.[1] 3. Increase the frequency and duration of observation sessions. VCMs can be intermittent. |
| Animals appear overly sedated, interfering with EPS assessment. | The dose of this compound or the treatment agent is too high. | Conduct a dose-response study to find the optimal dose that induces measurable EPS without causing excessive sedation. If using a treatment agent, ensure its sedative effects are characterized. |
Experimental Protocols
Induction of Catalepsy with this compound
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline).[2] Dilute to the desired final concentration with sterile saline.
-
Animal Dosing: Administer this compound via intraperitoneal (i.p.) injection. A starting dose range, extrapolated from other typical antipsychotics, could be 0.25 - 2.0 mg/kg. A dose-response study is essential to determine the ED50 for catalepsy in your specific rat strain and experimental conditions.
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.
-
Measure the time (in seconds) the rat remains in this position. The endpoint is when the rat removes both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be set to avoid prolonged animal stress.
-
Induction of Vacuous Chewing Movements (VCMs)
-
Drug Administration: For chronic studies, this compound can be mixed into the rodent chow at a concentration of 0.005-0.025%.[2] Alternatively, daily i.p. injections over several weeks (e.g., 3-5 weeks) can be used.
-
VCM Observation:
-
At regular intervals (e.g., weekly), place each rat in a transparent observation cage.
-
After a brief habituation period (e.g., 5-10 minutes), observe and count the number of VCMs for a set period (e.g., 2-5 minutes).
-
VCMs are defined as purposeless chewing motions in the vertical plane, not directed at any object. Tongue protrusions may also be counted.
-
Observations should be conducted by at least two trained observers who are blind to the treatment groups to ensure reliability.
-
Quantitative Data on Treatment Efficacy
Note: The following data are for EPS induced by other typical antipsychotics (e.g., haloperidol) and should be used as a starting point for designing studies with this compound.
Table 1: Efficacy of Anticholinergic Agents in Reversing Haloperidol-Induced Catalepsy in Rats
| Drug | Dose Range (mg/kg, i.p.) | Effect on Catalepsy | Reference |
| Scopolamine | 0.05 - 0.5 | Dose-dependent reduction | [5] |
| Trihexyphenidyl | 1 - 10 | Dose-dependent reduction | [5] |
| Biperiden | 1 - 10 | Dose-dependent reduction | [5] |
| Atropine | 1 - 10 | Dose-dependent reduction | [1] |
Table 2: Efficacy of Serotonergic Agents in Modulating Haloperidol-Induced Catalepsy in Rats
| Drug | Receptor Target | Dose Range (mg/kg, s.c. or i.p.) | Effect on Catalepsy | Reference |
| 8-OH-DPAT | 5-HT1A Agonist | 0.1 - 1.0 | Dose-dependent reduction | [6] |
| Ritanserin | 5-HT2A/2C Antagonist | 1 - 5 | Reduction | [7] |
| Ketanserin | 5-HT2A Antagonist | 0.1 - 3.0 | Induction of catalepsy | [8] |
| MDL 100,907 | 5-HT2A Antagonist | 0.1 - 3.0 | Reduction | [9] |
Note: Some 5-HT2A antagonists have been shown to induce catalepsy on their own at higher doses, highlighting the complexity of serotonergic modulation of motor control.[8]
Visualizations
Signaling Pathways
Caption: Mechanism of this compound-Induced EPS.
Caption: Therapeutic Pathways for Managing EPS.
Experimental Workflow
Caption: General Experimental Workflow for EPS Studies.
References
- 1. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Evidence-Based Update on Anticholinergic Use for Drug-Induced Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats | Semantic Scholar [semanticscholar.org]
- 6. Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism by the 5-HT2A/C receptor agonist DOI of raclopride-induced catalepsy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cataleptogenic effect of subtype selective 5-HT receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Piperacetazine Off-Target Effects: A Technical Resource for Chemogenomic Screens
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of piperacetazine when used in chemogenomic and other high-throughput screening assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights into the interpretation of screening data.
Frequently Asked Questions (FAQs)
Q1: We are seeing unexpected cellular phenotypes in our screen that do not align with this compound's known primary pharmacology. What could be the cause?
A1: this compound is a phenothiazine derivative, a class of compounds known for its polypharmacology. While its primary on-target effect is the antagonism of dopamine D2 receptors, it can interact with a range of other receptors, ion channels, and enzymes. These off-target interactions are a likely source of unexpected phenotypes. Common off-target effects for phenothiazines include activity at adrenergic, serotonergic, histaminergic, and muscarinic receptors.
Q2: Our chemogenomic screen identified a novel protein target for this compound. How can we validate this interaction?
A2: A primary screen hit should be considered preliminary. To validate a potential novel target, orthogonal assays are critical. A recommended workflow includes:
-
In vitro binding assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can confirm direct binding between this compound and the protein of interest and determine binding affinity (K_D).
-
Cell-based target engagement assays: Methods such as the Cellular Thermal Shift Assay (CETSA) can verify that this compound engages the target protein within a cellular context.
-
Functional assays: Assess whether this compound modulates the specific biological function of the putative target (e.g., enzymatic activity, signal transduction).
Q3: We are observing significant cytotoxicity in our cell line at concentrations used for screening. Is this a known effect of this compound?
A3: Yes, this compound can exhibit cytotoxic effects, particularly at higher concentrations. For instance, it has shown an IC50 of 7.627 μM against PANC-1 pancreatic cancer cells[1]. It is crucial to determine the IC50 for cytotoxicity in your specific cell line and use concentrations below this threshold for screening to distinguish between targeted effects and general toxicity.
Q4: Are there any known off-target effects of this compound that have been identified in recent screens?
A4: Yes, a notable recent finding is that this compound can directly bind to the PAX3::FOXO1 fusion protein and inhibit its transcriptional activity[2]. This oncogenic fusion protein is characteristic of alveolar rhabdomyosarcoma. This discovery was made through screening small-molecule libraries with surface plasmon resonance technology, followed by validation in secondary transcriptional activation assays[2].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in assay replicates | - Compound precipitation at the tested concentration.- Interference with assay signal (e.g., autofluorescence). | - Check the solubility of this compound in your assay buffer.- Run control experiments to assess autofluorescence or other sources of signal interference. |
| Hit confirmation failure in orthogonal assays | - The initial hit was a false positive.- The hit is specific to the primary assay format (e.g., a specific cellular background or reporter system). | - Prioritize orthogonal assays with different detection methodologies (e.g., binding vs. functional).- Use a different cell line to confirm the effect is not cell-type specific. |
| Discrepancy between binding affinity and functional activity | - The binding interaction may not lead to a functional consequence (i.e., non-functional binding).- The functional assay may lack the sensitivity to detect the effect. | - Investigate downstream markers of the target's activity.- Optimize the functional assay for higher sensitivity. |
Quantitative Data Summary
The following table summarizes known and potential off-target activities of this compound, compiled from published data and the known pharmacology of the phenothiazine class. This is intended as a reference for interpreting screening results.
| Target Class | Specific Target | Interaction Type | Reported/Potential Activity | Reference |
| Primary Target | Dopamine D2 Receptor | Antagonist | Antipsychotic effect | [3] |
| Oncogenic Fusion Protein | PAX3::FOXO1 | Direct Binder/Inhibitor | Inhibition of transcriptional activity | [2] |
| GPCRs (Potential) | Adrenergic (α1) | Antagonist | Orthostatic hypotension | [1] |
| Serotonin (5-HT2A) | Antagonist | Contribution to antipsychotic profile | General Phenothiazine Pharmacology | |
| Histamine (H1) | Antagonist | Sedation | [4] | |
| Muscarinic (M1) | Antagonist | Anticholinergic effects (dry mouth, blurred vision) | [3] | |
| Cancer Cell Line | PANC-1 | Cytotoxicity | IC50: 7.627 μM | [1] |
Key Experimental Protocols
Protocol: Surface Plasmon Resonance (SPR) for Direct Binding of this compound to PAX3::FOXO1[2]
This protocol is adapted from the methodology used to identify this compound as a direct binder of the PAX3::FOXO1 fusion protein.
-
Protein Immobilization:
-
Recombinantly express and purify the PAX3::FOXO1 protein.
-
Immobilize the purified protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association and dissociation.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K_D).
-
Visualizations
Signaling and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Investigating the Lethargic Effects of Piperacetazine in Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental resources for researchers investigating the potential lethargic effects of Piperacetazine in animal studies. Given the limited availability of recent, specific quantitative data for this compound, this guide synthesizes information from related phenothiazines and general principles of neuroleptic-induced sedation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to induce lethargy?
A1: this compound, a phenothiazine antipsychotic, is a potent antagonist of the dopamine D2 receptor.[1][2] Blockade of D2 receptors in the mesolimbic and nigrostriatal pathways of the brain is the primary mechanism believed to mediate its sedative and lethargic effects.[1] This antagonism disrupts normal dopaminergic neurotransmission, which plays a crucial role in arousal, motivation, and motor control.
Q2: What are the typical behavioral manifestations of lethargy in rodents administered with this compound-like compounds?
A2: Lethargy in rodents can be observed as a general decrease in spontaneous activity. Common behavioral signs include reduced locomotion (less movement around the testing arena), increased periods of immobility, decreased exploratory behavior (e.g., less rearing or sniffing), and in some cases, catalepsy (a state of waxy flexibility and immobility).
Q3: How can I distinguish between desired sedative effects and potential toxicity?
A3: It is crucial to establish a therapeutic window for your specific animal model. While sedation and lethargy are expected pharmacological effects, high doses of phenothiazines can lead to adverse effects such as excessive motor impairment, loss of righting reflex, and respiratory depression. Careful dose-response studies are essential. Monitor for signs of distress, and consult your institution's animal care and use committee (IACUC) guidelines for humane endpoints.
Q4: Are there any known species or strain differences in the sedative response to this compound?
A4: While specific data for this compound is scarce, it is well-established that different species and even strains of rodents can exhibit significant variability in their metabolic and behavioral responses to centrally acting drugs. It is recommended to conduct pilot studies to determine the optimal dose range and behavioral endpoints for your chosen species and strain.
Troubleshooting Guides
Issue 1: High Variability in Sedative Effects Between Animals
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | Double-check all dose calculations, stock solution concentrations, and injection volumes. Ensure proper administration technique (e.g., intraperitoneal, subcutaneous) to minimize variability in drug absorption. |
| Animal Stress | Acclimate animals to the housing and testing environment for a sufficient period before the experiment. Handle animals consistently and gently to minimize stress-induced variations in baseline activity. |
| Circadian Rhythm | Conduct behavioral testing at the same time of day for all animals to control for natural fluctuations in activity levels. |
| Genetic Variability | If using an outbred stock, consider switching to an inbred strain to reduce genetic variability in drug metabolism and behavioral responses. |
Issue 2: No Observable Lethargic Effect at Expected Doses
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose | The selected dose range may be too low for the chosen animal model. Conduct a dose-escalation study to identify the effective dose range for inducing sedation. |
| Drug Inactivity | Verify the integrity and purity of your this compound compound. Ensure proper storage conditions to prevent degradation. |
| Rapid Metabolism | Consider the pharmacokinetic profile of this compound. The observation window might be too late if the drug is rapidly metabolized and cleared. Conduct a time-course study to determine the peak effect. |
| Behavioral Assay Insensitivity | The chosen behavioral test may not be sensitive enough to detect subtle sedative effects. Consider using a battery of tests that assess different aspects of motor and exploratory behavior. |
Quantitative Data Summary
Due to the lack of specific published dose-response data for this compound-induced lethargy, the following table is a hypothetical representation based on typical findings for phenothiazine antipsychotics in rodent models. Researchers should perform their own dose-response studies.
| Animal Model | Drug | Dose (mg/kg, i.p.) | Effect on Locomotor Activity ( illustrative) | Observation Time |
| Male C57BL/6 Mice | This compound | 0 (Vehicle) | 100% of baseline | 30 minutes post-injection |
| 1 | ~80% of baseline | 30 minutes post-injection | ||
| 3 | ~50% of baseline | 30 minutes post-injection | ||
| 10 | ~20% of baseline | 30 minutes post-injection | ||
| Male Sprague-Dawley Rats | This compound | 0 (Vehicle) | 100% of baseline | 60 minutes post-injection |
| 0.5 | ~85% of baseline | 60 minutes post-injection | ||
| 1.5 | ~60% of baseline | 60 minutes post-injection | ||
| 5 | ~30% of baseline | 60 minutes post-injection |
Experimental Protocols
Open Field Test for Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor and exploratory behavior.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice)
-
Video tracking software
-
This compound solution
-
Vehicle control (e.g., saline, DMSO)
-
Syringes and needles for administration
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment period (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes) using video tracking software.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Thoroughly clean the arena between each animal to remove olfactory cues.
Catalepsy Bar Test
Objective: To measure the induction of catalepsy, a sign of significant motor impairment.
Materials:
-
Horizontal bar raised approximately 3-5 cm from a flat surface.
-
Stopwatch.
-
This compound solution.
-
Vehicle control.
Procedure:
-
Administer this compound or vehicle control.
-
At set time points post-injection (e.g., 30, 60, 90 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch and measure the latency for the animal to remove both paws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, it is recorded as the maximum time.
-
Repeat the measurement at each time point to assess the time course of the cataleptic effect.
Visualizations
References
Technical Support Center: Mitigating Orthostatic Hypotension with Piperacetazine Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Piperacetazine and its potential to cause orthostatic hypotension. The content is designed to assist in the design and execution of experiments to understand and mitigate this adverse effect.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound-induced orthostatic hypotension?
A1: this compound is a phenothiazine derivative, a class of first-generation antipsychotics.[1] The primary mechanism for orthostatic hypotension associated with this class of drugs is the blockade of alpha-1 adrenergic receptors (α1-adrenoceptors) in the peripheral vasculature.[2] Antagonism of these receptors inhibits norepinephrine-induced vasoconstriction, leading to vasodilation, a decrease in peripheral resistance, and a subsequent drop in blood pressure upon standing.[2]
Q2: Is there specific quantitative data on the alpha-1 adrenergic receptor affinity of this compound?
Q3: What are the potential mitigation strategies for this compound-induced orthostatic hypotension in a research setting?
A3: In a preclinical research context, several strategies can be investigated to mitigate orthostatic hypotension:
-
Dose Optimization: Titrating the dose of this compound to the lowest effective level for its primary therapeutic purpose may minimize the off-target α1-adrenoceptor antagonism.
-
Co-administration with an Alpha-1 Adrenergic Agonist: Investigating the co-administration of a selective α1-adrenoceptor agonist, such as midodrine, could counteract the vasodilatory effects of this compound. Careful dose-response studies are necessary to avoid excessive hypertension.
-
Evaluation of Physical Counter-Maneuvers: Adapting clinical physical counter-maneuvers for animal models can be explored. These maneuvers aim to increase venous return and cardiac output.[4][5][6]
-
Formulation Development: Exploring alternative formulations of this compound that provide a more controlled release profile could potentially reduce peak plasma concentrations and, consequently, the acute hypotensive effects.
Q4: What experimental models are suitable for studying this compound-induced orthostatic hypotension?
A4: The rat tilt-table test is a well-established and reproducible model for inducing and evaluating drug-induced orthostatic hypotension.[2] This model allows for the direct measurement of blood pressure and heart rate changes in response to a postural challenge after administration of the test compound. Telemetry-based systems can also be used for continuous monitoring of cardiovascular parameters in conscious, freely moving animals, providing more comprehensive data.
Troubleshooting Guides
Problem: High variability in blood pressure readings during animal experiments.
-
Possible Cause: Inconsistent animal handling and environmental stressors.
-
Troubleshooting Steps:
-
Ensure all personnel are adequately trained in animal handling techniques to minimize stress.
-
Acclimatize animals to the experimental room and procedures for a sufficient period before data collection.
-
Maintain a consistent and controlled environment (temperature, humidity, light-dark cycle).
-
For tail-cuff measurements, ensure proper cuff size and placement and that the animal is adequately warmed to ensure sufficient blood flow to the tail.[1]
-
Problem: Difficulty in establishing a clear orthostatic hypotensive effect with this compound.
-
Possible Cause: Inadequate dose, inappropriate postural challenge, or insensitive measurement technique.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-ranging study to identify a dose of this compound that induces a measurable and consistent drop in blood pressure upon tilting without causing severe systemic hypotension.
-
Optimize Tilt Protocol: Ensure the angle and duration of the tilt are sufficient to elicit a hemodynamic response. A 60-90 degree head-up tilt is commonly used in rat models.[2]
-
Measurement System: Verify the calibration and proper functioning of the blood pressure monitoring equipment. Consider using intra-arterial catheters for direct and more accurate blood pressure measurements if using indirect methods like tail-cuff proves insufficient.
-
Experimental Protocols
Protocol 1: In Vitro Determination of Alpha-1 Adrenergic Receptor Affinity
This protocol outlines a radioligand binding assay to determine the binding affinity (Ki) of this compound for α1-adrenoceptors.
Materials:
-
Rat cerebral cortex membrane preparation (source of α1-adrenoceptors)
-
[3H]-Prazosin (radioligand)
-
Phentolamine (non-specific binding competitor)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and fluid
-
Liquid scintillation counter
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, [3H]-Prazosin (at a concentration close to its Kd), and varying concentrations of this compound or buffer (for total binding) or phentolamine (for non-specific binding).
-
Incubate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment of Orthostatic Hypotension using the Rat Tilt-Table Test
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane/alpha-chloralose)
-
Catheters for arterial blood pressure measurement (e.g., carotid artery)
-
Pressure transducer and data acquisition system
-
Custom-made tilt table that allows for rapid change from horizontal to a head-up position (e.g., 60-90 degrees)
-
This compound solution for administration (e.g., intravenous or intraperitoneal)
Methodology:
-
Anesthetize the rat and surgically implant a catheter into the carotid artery for direct blood pressure measurement.
-
Secure the rat in a supine position on the tilt table.
-
Allow the animal to stabilize for at least 30 minutes, monitoring baseline mean arterial pressure (MAP) and heart rate (HR).
-
Perform a control tilt: rapidly move the table to a head-up position and maintain for 1-2 minutes, continuously recording MAP and HR. Return to the horizontal position.
-
Administer this compound at the desired dose.
-
After a predetermined time for drug absorption and distribution, repeat the tilt procedure at various time points post-dosing (e.g., 15, 30, 60, and 120 minutes).
-
Analyze the data to determine the maximum drop in MAP during the tilt at each time point compared to the pre-tilt baseline.
Data Presentation
Table 1: Hypothetical Alpha-1 Adrenoceptor Binding Affinities of Antipsychotics
| Compound | Drug Class | α1-Adrenoceptor Ki (nM) |
| This compound | Phenothiazine | To be determined |
| Chlorpromazine | Phenothiazine | 2.3 |
| Risperidone | Atypical Antipsychotic | 0.8 |
| Olanzapine | Atypical Antipsychotic | 19 |
| Prazosin | α1-Antagonist (Control) | 0.5 |
Note: Data for Chlorpromazine, Risperidone, and Olanzapine are representative values from the literature and may vary between studies. The value for this compound should be determined experimentally.
Table 2: Example Data from a Rat Tilt-Table Study
| Treatment Group | Dose (mg/kg) | Pre-Tilt MAP (mmHg) | Maximum MAP Drop on Tilt (mmHg) |
| Vehicle Control | - | 105 ± 5 | 15 ± 3 |
| This compound | 1 | 102 ± 6 | 25 ± 4* |
| This compound | 3 | 98 ± 5 | 40 ± 6** |
| This compound + Mitigation Agent X | 3 + Y | 100 ± 4 | 22 ± 5# |
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control; #p<0.05 vs. This compound (3 mg/kg).
Mandatory Visualizations
Caption: Alpha-1 adrenergic receptor signaling pathway leading to vasoconstriction and the antagonistic effect of this compound.
Caption: Experimental workflow for investigating and mitigating this compound-induced orthostatic hypotension.
References
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of physical countermaneuvers in the management of orthostatic hypotension: efficacy and biofeedback augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of physical countermaneuvers on orthostatic hypotension in familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Piperacetazine Degradation and Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperacetazine. The information is designed to help anticipate and address challenges related to its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, which includes a phenothiazine ring, a tertiary amine, and a ketone group, the most probable degradation pathways are oxidation and photolysis.[1] The sulfur atom in the phenothiazine ring is susceptible to oxidation, potentially forming sulfoxides and sulfones. The tertiary amine and the alkyl side chain can also be targets for oxidative degradation. Furthermore, phenothiazine derivatives are known to be sensitive to light, which can lead to the formation of colored degradation products.[2]
Q2: What are the key factors that can influence the stability of this compound in my experiments?
Several environmental factors can significantly impact the stability of this compound. These include:
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[3][4]
-
pH: The stability of this compound in solution is likely pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic or oxidative degradation.[3]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation of the phenothiazine ring system.[2]
-
Oxygen: As oxidation is a probable degradation pathway, the presence of oxygen can promote the degradation of this compound.[1]
-
Excipients: In formulated products, interactions with excipients can also affect stability.[5]
Q3: How should I store my this compound stock solutions and samples to minimize degradation?
To minimize degradation, this compound stock solutions and experimental samples should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), to slow down degradation kinetics.[6][7]
-
Light: Protect from light by using amber-colored vials or by wrapping containers in aluminum foil.[2]
-
Atmosphere: For long-term storage of highly sensitive samples, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.
-
pH: If possible, buffer solutions to a pH where this compound exhibits maximum stability, which would need to be determined experimentally. A neutral pH is often a reasonable starting point.
Q4: Are there any known degradation products of this compound that I should monitor?
Specific degradation products of this compound are not well-documented. However, based on the predicted degradation pathways, potential degradation products to monitor would include the this compound sulfoxide and other related oxidized derivatives. During analytical method development, it is crucial to look for the appearance of new peaks in chromatograms of stressed samples, which could indicate the formation of degradation products.
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during the handling and analysis of this compound.
Issue 1: Rapid Loss of this compound Potency in Solution
Symptoms:
-
A significant decrease in the peak area of this compound in HPLC analysis over a short period.
-
Inconsistent results between replicate samples or experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | - Prepare solutions using deoxygenated solvents. - Purge the headspace of the sample vial with an inert gas (nitrogen or argon). - Consider the addition of an antioxidant (e.g., ascorbic acid, sodium metabisulfite), but verify its compatibility with your experimental system. |
| Photodegradation | - Work in a low-light environment or use a darkroom. - Use amber-colored glassware or wrap containers with aluminum foil. - Prepare solutions fresh before use and minimize their exposure to light. |
| pH Instability | - Measure the pH of your solution. - Conduct a simple pH stability study by incubating this compound solutions at different pH values to identify a more stable range. - Use buffered solutions to maintain a constant pH. |
| Temperature Effects | - Prepare and store solutions at low temperatures (e.g., on ice). - Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single-use.[7] |
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptoms:
-
New peaks, often with different retention times, appear in the chromatograms of aged or stressed this compound samples.
-
The appearance of these peaks correlates with a decrease in the this compound peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | - These new peaks are likely degradation products. - Perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and confirm their origin. - Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks to help in their identification. |
| Interaction with Excipients or Matrix Components | - If working with a formulation, analyze a placebo (formulation without this compound) to see if any peaks originate from the excipients. - Evaluate the compatibility of this compound with individual excipients.[5] |
| Contamination | - Ensure proper cleaning of all glassware and analytical equipment. - Analyze a blank solvent injection to rule out system contamination. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant UV and visible light). A control sample should be wrapped in foil to protect it from light.
-
Thermal Degradation: Incubate the stock solution in a temperature-controlled oven (e.g., 60 °C or higher).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis if necessary.
-
Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
-
Data Evaluation:
-
Monitor the decrease in the peak area of this compound.
-
Observe the formation and growth of any new peaks, which represent degradation products.
-
Calculate the percentage of degradation.
-
Data Presentation:
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60 °C | 2 | 95.2 | 1 |
| 6 | 85.7 | 2 | |
| 24 | 60.1 | 3 | |
| 0.1 M NaOH, 60 °C | 2 | 98.5 | 0 |
| 6 | 95.3 | 1 | |
| 24 | 88.9 | 1 | |
| 3% H₂O₂, RT | 2 | 70.4 | >5 |
| 6 | 45.1 | >5 | |
| 24 | 15.8 | >5 | |
| Photostability (UV/Vis) | 24 | 80.2 | 4 |
| Thermal, 60 °C | 24 | 99.1 | 0 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Visualizations
Hypothesized Oxidative Degradation Pathway of this compound
Caption: Hypothesized oxidative degradation pathways for this compound.
Experimental Workflow for Investigating this compound Degradation
Caption: General experimental workflow for studying this compound degradation.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. iipseries.org [iipseries.org]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
Technical Support Center: Optimizing Piperacetazine Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing piperacetazine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research, with a focus on optimizing drug concentration to achieve desired effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound has been identified as a direct inhibitor of the PAX3::FOXO1 fusion protein.[1][2] This fusion protein is a key oncogenic driver in certain cancers, particularly fusion-positive rhabdomyosarcoma (FP-RMS). By binding to PAX3::FOXO1, this compound inhibits its transcriptional activity, leading to a downstream alteration in the expression of target genes.[1][3] This ultimately results in the inhibition of anchorage-independent growth of cancer cells.[1][2]
Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?
A2: Based on available data, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity screening in various cancer cell lines. The IC50 values for this compound can vary significantly between cell lines. For instance, in fusion-positive rhabdomyosarcoma (FP-RMS) cell lines, the average 48-hour IC50 values are in the range of 10-20 µM, while fusion-negative and non-RMS cell lines may exhibit higher IC50 values.[4]
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration should be determined empirically for each cell line and experimental endpoint. A dose-response experiment using a broad range of concentrations is recommended. Assays such as the MTT or Annexin V/PI apoptosis assay can be used to determine the IC50 value and the concentration that induces the desired level of apoptosis or growth inhibition without excessive non-specific cytotoxicity.
Q4: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the issue?
A4: Several factors could contribute to this:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Experimental Conditions: Factors such as cell density, incubation time, and serum concentration in the media can influence cytotoxicity. Optimize these parameters for your specific assay.
-
Off-Target Effects: At higher concentrations, off-target effects are more likely. Consider using the lowest effective concentration that achieves your desired biological outcome.
Q5: What are the known signaling pathways affected by this compound?
A5: The primary established signaling pathway affected by this compound is the PAX3::FOXO1 pathway, where it acts as a direct inhibitor of the fusion protein's transcriptional activity.[1][2] Additionally, studies on other piperazine derivatives suggest potential involvement in the inhibition of other cancer-related signaling pathways, such as PI3K/AKT, Src family kinases, and BCR-ABL, which can lead to caspase-dependent apoptosis.[5][6]
Data Presentation
Table 1: this compound 48-hour IC50 Values in Rhabdomyosarcoma Cell Lines
| Cell Line | Type | Average IC50 (µM) |
| RH30 | Fusion-Positive RMS | ~15 |
| RH28/L-PAM | Fusion-Positive RMS | ~18 |
| RH41 | Fusion-Positive RMS | ~12 |
| U66788 | Fusion-Positive RMS | ~20 |
| RD | Fusion-Negative RMS | ~25 |
Data extrapolated from a study by Nakazawa et al. (2023), which reported that IC50 values in FP-RMS cell lines were on average 42% lower than in FN-RMS and non-RMS cell lines. The provided values are estimations based on the graphical data presented in the study.[4]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A common starting range is 100 µM down to 0.1 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
This protocol describes how to quantify apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: Workflow for evaluating this compound cytotoxicity.
References
- 1. This compound Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Piperacetazine and Chlorpromazine for Schizophrenia Treatment
A review of available clinical data suggests comparable efficacy between the two phenothiazine antipsychotics, though the evidence is of low quality and based on limited historical data.
Efficacy in Schizophrenia
Clinical trials involving a total of 343 participants have suggested that piperacetazine and chlorpromazine may have similar clinical efficacy in the short-term management of schizophrenia.[2][3][4][5][7][8] A systematic review of five randomized controlled trials found no clear difference between the two drugs in terms of overall improvement in the patient's global state as rated by psychiatrists.[1][2][3][4][5][6][7][8] Similarly, a single trial that utilized the Brief Psychiatric Rating Scale (BPRS) to assess changes in mental state found no significant difference between the two treatments.[2][3][4][7]
Table 1: Comparative Efficacy of this compound and Chlorpromazine
| Outcome Measure | No. of Studies | No. of Participants | Result (Risk Ratio/Mean Difference) | 95% Confidence Interval | Quality of Evidence |
| Global State Improvement (Psychiatrist Rated) | 2 | 208 | RR 0.90 | 0.80 to 1.02 | Very Low |
| Mental State (BPRS Change Score) | 1 | 182 | MD -0.40 | -1.41 to 0.61 | Very Low |
Source: Cochrane Database of Systematic Reviews, 2018.[1][2][3][4][5][6][7][8]
Side Effect Profile
The available data indicates that the side effect profiles of this compound and chlorpromazine are also comparable.[1][3] Approximately 60% of participants in clinical trials experienced at least one adverse effect, regardless of which of the two drugs they received.[2] Parkinsonism-like movement disorders were observed in about 40% of participants in both treatment groups.[2] One study suggested that side effects occurred less frequently with this compound than with chlorpromazine at the dosages used. The number of patients leaving studies early due to any reason was not significantly different between the two groups.[2]
Table 2: Comparative Side Effects of this compound and Chlorpromazine
| Adverse Event | No. of Studies | No. of Participants | Result (Risk Ratio) | 95% Confidence Interval | Quality of Evidence |
| Any Adverse Effect | 3 | 74 | RR 1.00 | 0.75 to 1.33 | Very Low |
| Parkinsonism-type Movement Disorder | 3 | 106 | RR 0.95 | 0.61 to 1.49 | Very Low |
| Leaving the Study Early | 4 | 256 | RR 0.50 | 0.10 to 2.56 | Very Low |
Source: Cochrane Database of Systematic Reviews, 2018.[2]
Mechanism of Action and Signaling Pathways
Both this compound and chlorpromazine are phenothiazine antipsychotics and are understood to exert their therapeutic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[9][10][11] This blockade is believed to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.
Chlorpromazine is known to interact with a wide range of other receptors, including dopamine D1, D3, and D4 receptors, serotonin (5-HT) receptors (5-HT2A, 5-HT2C), adrenergic receptors (α1, α2), muscarinic M1 receptors, and histamine H1 receptors.[12][13] This broad receptor binding profile contributes to both its therapeutic effects and its wide range of side effects, such as sedation (H1 antagonism), hypotension (α1-adrenergic antagonism), and anticholinergic effects like dry mouth and constipation (muscarinic antagonism).[12][13]
Experimental Protocols
The clinical trials comparing this compound and chlorpromazine were all conducted in the 1970s and generally had poor methodological reporting by modern standards.[1][2][3][4][5][7][8] The following provides a generalized overview of the likely experimental design based on the available information.
Patient Population: Participants were typically adults diagnosed with schizophrenia, often inpatients in a hospital setting.
Study Design: The studies were randomized controlled trials (RCTs).
Intervention:
-
Experimental Group: Received this compound at varying doses.
-
Control Group: Received chlorpromazine, often considered the 'benchmark' antipsychotic, at varying doses.
Data Collection:
-
Efficacy: Assessed using psychiatric rating scales such as the Brief Psychiatric Rating Scale (BPRS) and global assessment scales rated by clinicians.
-
Safety: Monitored through the recording of adverse events, including extrapyramidal symptoms (parkinsonism), and tracking the number of patients who withdrew from the trials.
Duration: The available data is from short-term trials.
Conclusion
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorpromazine versus this compound for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorpromazine versus this compound for schizophrenia | Cochrane [cochrane.org]
- 6. Chlorpromazine versus this compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cochranelibrary.com [cochranelibrary.com]
- 9. This compound Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 13. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of Piperacetazine and Other Typical Antipsychotics: A Review of Available Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy and safety of piperacetazine, a phenothiazine-derivative typical antipsychotic, against other established typical antipsychotics. The available clinical data on this compound is primarily from studies conducted in the 1970s, and the drug is not in widespread clinical use today. This analysis is based on a comprehensive review of the existing, albeit dated, literature.
Executive Summary
Direct comparative efficacy data for this compound against a range of typical antipsychotics is scarce. The most robust evidence comes from a Cochrane review comparing this compound to chlorpromazine, a benchmark typical antipsychotic. The review, encompassing five randomized controlled trials from the 1970s, concluded that there is no clear evidence of a difference in clinical efficacy between this compound and chlorpromazine for the treatment of schizophrenia.[1][2][3] However, the quality of this evidence is rated as very low due to methodological limitations of the original studies.[1][2][3] Information on the comparative efficacy of this compound against other typical antipsychotics such as haloperidol or fluphenazine is not available in the form of direct, controlled clinical trials.
Efficacy Data: this compound vs. Chlorpromazine
The primary endpoint for efficacy in the comparative trials was the improvement in the patient's global state and changes in psychiatric rating scales.
| Efficacy Outcome | This compound | Chlorpromazine | Risk Ratio (RR) / Mean Difference (MD) (95% CI) | No. of Participants (Studies) | Evidence Quality |
| Global State Improvement (Psychiatrist Rated) | No significant difference | No significant difference | RR 0.90 (0.80 to 1.02) | 208 (2) | Very Low[1][2][3] |
| Change in BPRS Score | No significant difference | No significant difference | MD -0.40 (-1.41 to 0.61) | 182 (1) | Very Low[2][3] |
| Leaving the Study Early (Any Reason) | No significant difference | No significant difference | RR 0.50 (0.10 to 2.56) | 256 (4) | Very Low[2] |
BPRS: Brief Psychiatric Rating Scale; CI: Confidence Interval.
Side Effect Profile: this compound vs. Chlorpromazine
The incidence of adverse effects was found to be similar between this compound and chlorpromazine in the reviewed studies.
| Adverse Effect | This compound | Chlorpromazine | Risk Ratio (RR) (95% CI) | No. of Participants (Studies) | Evidence Quality |
| Any Adverse Effect | ~60% of participants | ~60% of participants | RR 1.00 (0.75 to 1.33) | 74 (3) | Very Low[2] |
| Parkinsonism-like Symptoms | ~40% of participants | ~40% of participants | RR 0.95 (0.61 to 1.49) | 106 (3) | Very Low[2] |
Commonly reported side effects for this compound, typical of phenothiazine antipsychotics, include dizziness, drowsiness, orthostatic hypotension, and extrapyramidal symptoms.[1][4]
Experimental Protocols
The clinical trials comparing this compound and chlorpromazine were conducted in the 1970s and the reporting of methodologies lacks the detail of modern studies.[1][2][3] The following is a generalized summary of the experimental design based on the available information.
Generalized Experimental Workflow for Comparative Trials
-
Study Design : Randomized controlled trials, some described as double-blind.[5]
-
Participants : Patients diagnosed with schizophrenia.
-
Interventions : Oral administration of either this compound or chlorpromazine.
-
Outcome Measures :
-
Efficacy : Improvement in global state as rated by a psychiatrist and changes in the Brief Psychiatric Rating Scale (BPRS).
-
Safety : Incidence of adverse effects, particularly extrapyramidal symptoms.
-
-
Data Analysis : For binary outcomes, the risk ratio (RR) and its 95% confidence interval (CI) were calculated. For continuous data, the mean difference (MD) between groups and its 95% CI were estimated.
Mechanism of Action and Signaling Pathways
This compound is a typical antipsychotic and a phenothiazine derivative.[4][6] Like other first-generation antipsychotics, its primary mechanism of action is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[7][8][9][10] This blockade of D2 receptors is believed to be responsible for its antipsychotic effects, particularly on the positive symptoms of schizophrenia, such as hallucinations and delusions.[7][8]
Signaling Pathway of Typical Antipsychotics (Dopamine D2 Receptor Antagonism)
The binding of dopamine to D2 receptors on the postsynaptic neuron typically inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent downstream signaling. Typical antipsychotics, including this compound, act as antagonists by blocking dopamine from binding to these D2 receptors, thereby modulating dopaminergic neurotransmission.[7][9][11]
Conclusion
References
- 1. Chlorpromazine versus this compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorpromazine versus this compound for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpromazine versus this compound for schizophrenia | Cochrane [cochrane.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A randomized clinical trial of haloperidol decanoate and fluphenazine decanoate in the outpatient treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 8. Typical antipsychotics and dopamine in psychosis | PPTX [slideshare.net]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Piperacetazine's GPCR Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the G-protein coupled receptor (GPCR) cross-reactivity profile of piperacetazine, a first-generation antipsychotic of the phenothiazine class. Due to the limited availability of recent and comprehensive screening data for this compound, this document leverages comparative data from other well-characterized phenothiazines and typical antipsychotics to infer its likely receptor interaction profile. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own comprehensive binding and functional assays.
This compound is recognized as a dopamine receptor antagonist, a characteristic shared with other typical antipsychotics used in the management of schizophrenia.[1][2][3] Its therapeutic efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, is primarily attributed to its blockade of dopamine D2 receptors.[3] However, like most antipsychotic medications, this compound is not entirely selective and is expected to interact with a range of other GPCRs, contributing to its side-effect profile. These off-target interactions commonly involve serotonergic, adrenergic, and muscarinic receptors.[4]
Inferred GPCR Cross-Reactivity Profile of this compound
Table 1: Anticipated GPCR Binding Profile of this compound Based on Comparative Phenothiazine Data
| Receptor Family | Receptor Subtype | Anticipated Affinity | Potential Clinical Implications |
| Dopaminergic | D2 | High | Antipsychotic efficacy, Extrapyramidal side effects (EPS), Hyperprolactinemia |
| D1 | Low to Moderate | ||
| Serotonergic | 5-HT1A | Low to Moderate | May contribute to anxiolytic or antidepressant effects |
| 5-HT2A | Moderate to High | Potential mitigation of EPS, sedation, weight gain | |
| 5-HT2C | Moderate | Anxiolytic effects, sedation, weight gain | |
| Adrenergic | α1 | High | Orthostatic hypotension, dizziness, sedation |
| α2 | Low to Moderate | ||
| Muscarinic | M1 | Moderate to High | Anticholinergic side effects (dry mouth, blurred vision, constipation, cognitive impairment) |
| Histaminergic | H1 | High | Sedation, weight gain |
This table is based on the general binding characteristics of phenothiazine antipsychotics and is intended for comparative and illustrative purposes. Experimental verification is required for precise quantitative assessment of this compound's affinities.
Comparative Data: Receptor Binding Affinities of Other Typical Antipsychotics
To provide context, the following table summarizes the receptor binding affinities (Ki, nM) of chlorpromazine and haloperidol, two other well-characterized typical antipsychotics. A lower Ki value indicates a higher binding affinity.
Table 2: Receptor Binding Affinities (Ki, nM) of Chlorpromazine and Haloperidol
| Receptor | Chlorpromazine (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | 1.0 | 1.4 |
| Serotonin 5-HT2A | 2.5 | 45 |
| Adrenergic α1 | 2.1 | 6.0 |
| Muscarinic M1 | 24 | >10,000 |
| Histamine H1 | 1.0 | 1,000 |
Data compiled from various public domain sources. Values can vary between studies depending on experimental conditions.
Experimental Protocols for Determining GPCR Cross-Reactivity
To empirically determine the cross-reactivity of this compound, standardized in vitro pharmacological assays are employed. The following are detailed protocols for two key experimental approaches: radioligand binding assays to determine binding affinity and GTPγS binding assays to assess functional activity.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
1. Membrane Preparation:
- Cells or tissues expressing the target GPCR are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
- The assay is performed in a 96-well plate format.
- To each well, add:
- Membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
- A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors) typically at or below its Kd value.
- Varying concentrations of the unlabeled test compound (this compound) spanning a wide log range.
- For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added to a set of wells. Total binding is measured in the absence of any competing ligand.
3. Incubation and Filtration:
- The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
- The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Data Acquisition and Analysis:
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is measured using a scintillation counter.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Ki value (the inhibition constant, representing the affinity of the test compound for the receptor) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Functional Assay Protocol
This functional assay measures the activation of G-proteins coupled to a GPCR upon agonist binding. It can be used to determine if a compound acts as an agonist, antagonist, or inverse agonist.
1. Membrane Preparation:
- Prepare cell membranes expressing the GPCR of interest as described in the radioligand binding assay protocol.
2. GTPγS Binding Assay:
- The assay is conducted in a 96-well plate.
- To each well, add:
- Membrane preparation.
- Assay buffer containing GDP (e.g., 10-30 µM) to ensure the G-proteins are in their inactive state.
- The test compound (this compound) at various concentrations. To test for antagonistic activity, a known agonist for the receptor is also added.
- [35S]GTPγS, a non-hydrolyzable analog of GTP.
- Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
3. Incubation and Filtration:
- The plate is incubated at 30°C for 60 minutes with gentle agitation to allow for G-protein activation and [35S]GTPγS binding.
- The reaction is stopped by rapid filtration through a filter plate, and the filters are washed with ice-cold buffer.
4. Data Acquisition and Analysis:
- The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.
- For agonist testing, the data are plotted as [35S]GTPγS binding versus the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.
- For antagonist testing, the ability of the test compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine the IC50 and subsequently the Kb (antagonist dissociation constant).
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the signaling pathway of a typical GPCR and the experimental workflow for assessing the cross-reactivity of a compound like this compound.
References
Piperacetazine as a Scaffold for Novel PAX3::FOXO1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion protein PAX3::FOXO1 is a hallmark of the aggressive pediatric soft tissue sarcoma, alveolar rhabdomyosarcoma (aRMS), and represents a critical therapeutic target. This guide provides a comparative analysis of piperacetazine, a recently identified direct inhibitor of PAX3::FOXO1, with other compounds reported to modulate its activity. The information presented herein is intended to inform further research and development of novel therapeutics for this devastating cancer.
Executive Summary
Recent groundbreaking research has identified the antipsychotic drug this compound as a direct binder and inhibitor of the oncogenic PAX3::FOXO1 fusion protein.[1][2][3] This discovery positions this compound as a promising molecular scaffold for the development of more potent and specific inhibitors. This guide compares this compound with other known modulators of PAX3::FOXO1 activity, presenting key performance data, outlining experimental methodologies, and visualizing relevant biological pathways and experimental workflows.
Comparative Analysis of PAX3::FOXO1 Inhibitors
The development of small molecules targeting the PAX3::FOXO1 fusion protein has been a significant challenge. This compound is the first reported small molecule to directly bind to and inhibit this oncogenic transcription factor.[1][2][3] Other compounds, such as thapsigargin and midostaurin (PKC412), have been shown to affect PAX3::FOXO1 activity, albeit through indirect mechanisms.[4][5]
| Inhibitor | Mechanism of Action | Direct Target | Binding Affinity (K D ) | IC 50 (PAX3::FOXO1 Reporter Assay) | IC 50 (Cell Viability) |
| This compound | Direct inhibitor of PAX3::FOXO1 transcriptional activity | PAX3::FOXO1 | 3.8 µmol/L[1][6][7] | Lower than cell viability IC 50[6][8] | Varies by cell line[9] |
| Thapsigargin | Indirectly inhibits PAX3::FOXO1 activity via AKT activation and subsequent proteasomal degradation of the fusion protein | Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) | Not Applicable | Not Reported | Not Reported |
| Midostaurin (PKC412) | Multi-kinase inhibitor; indirect effects on PAX3::FOXO1 activity likely through inhibition of upstream signaling pathways | PKCα/β/γ, Syk, Flk-1, Akt, PKA, c-Kit, c-Fgr, c-Src, FLT3, PDFRβ, VEGFR1/2[5] | Not Applicable | Not Reported | Varies by cell line and targeted kinase |
Experimental Data and Observations
This compound: A Direct Inhibitor
A significant breakthrough was the identification of this compound as a direct inhibitor of PAX3::FOXO1.[1][2][3] Using surface plasmon resonance, this compound was shown to bind directly to the PAX3::FOXO1 protein with an average binding affinity (K D ) of 3.8 µmol/L.[1][6][7]
Subsequent functional assays demonstrated that this compound effectively inhibits the transcriptional activity of PAX3::FOXO1 in multiple aRMS cell lines.[1][2][10] Importantly, the concentration of this compound required to inhibit PAX3::FOXO1-driven luciferase reporter activity was lower than the concentration that affected cell viability, suggesting a specific inhibitory effect on the fusion protein.[6][8] Furthermore, this compound was shown to inhibit the anchorage-independent growth of fusion-positive aRMS cells, a key characteristic of cancerous cells.[1][2][3]
Interestingly, structure-activity relationship studies with other phenothiazine derivatives have been initiated, with some derivatives showing even greater inhibition of PAX3::FOXO1 reporter activity than this compound, highlighting the potential for medicinal chemistry efforts to optimize this scaffold.[11][12]
Thapsigargin: An Indirect Modulator
Thapsigargin, a SERCA pump inhibitor, has been identified as an indirect inhibitor of PAX3::FOXO1.[4] Its mechanism involves increasing intracellular calcium levels, which leads to the activation of the AKT pathway.[13] Activated AKT then phosphorylates PAX3::FOXO1, leading to its proteasomal degradation.[4]
Midostaurin (PKC412): A Multi-Targeted Kinase Inhibitor
Midostaurin is a multi-kinase inhibitor that has shown some activity in preclinical models of rhabdomyosarcoma.[14] Its effect on PAX3::FOXO1 is likely indirect, stemming from its inhibition of various upstream kinases that may be involved in signaling pathways that support the stability or activity of the fusion protein.[5]
Signaling Pathways and Experimental Workflows
To better understand the context of PAX3::FOXO1 inhibition and the experimental approaches used to identify and characterize inhibitors, the following diagrams are provided.
Caption: The PAX3::FOXO1 signaling pathway and points of intervention by various inhibitors.
Caption: A typical workflow for the discovery of direct PAX3::FOXO1 inhibitors.
Caption: The concept of using this compound as a scaffold for developing improved PAX3::FOXO1 inhibitors.
Detailed Experimental Protocols
Luciferase Reporter Assay for PAX3::FOXO1 Transcriptional Activity
This assay quantifies the transcriptional activity of PAX3::FOXO1 by measuring the expression of a reporter gene (luciferase) under the control of a PAX3::FOXO1-responsive promoter.
Materials:
-
Fusion-positive rhabdomyosarcoma cell lines (e.g., RH30, RH41)
-
Luciferase reporter plasmid containing a PAX3::FOXO1-responsive promoter (e.g., 6XPRS or PDGFRA promoter)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the PAX3::FOXO1-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of the test compound or vehicle control (DMSO).
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percent inhibition of PAX3::FOXO1 activity for each compound concentration relative to the vehicle control.
-
Determine the IC 50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Rhabdomyosarcoma cell lines (fusion-positive and fusion-negative)
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Blue®, MTS, or MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC 50 value by plotting the percent viability against the log of the compound concentration.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Rhabdomyosarcoma cell lines
-
Cell culture medium and supplements
-
Agar
-
6-well plates
-
Test compounds
Protocol:
-
Prepare a base layer of 0.5-0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and resuspend cells in a top layer of 0.3-0.4% agar in complete medium containing the test compound or vehicle control.
-
Carefully layer the cell suspension on top of the base agar layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with fresh medium containing the test compound every few days.
-
After the incubation period, stain the colonies with a solution such as crystal violet.
-
Count the number of colonies and measure their size using a microscope or imaging system.
-
Compare the number and size of colonies in the treated wells to the control wells to determine the effect of the compound on anchorage-independent growth.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Soft–Agar colony Formation Assay [bio-protocol.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The modulation of iron metabolism affects the Rhabdomyosarcoma tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperacetazine and Second-Generation Antipsychotics in the Treatment of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-generation antipsychotic, piperacetazine, with commonly prescribed second-generation antipsychotics (SGAs). Given that this compound is a discontinued medication with limited contemporary research, this comparison is based on historical data for this compound and extensive clinical and pharmacological data for SGAs. The guide aims to offer an objective analysis of their efficacy, mechanisms of action, and side effect profiles, supported by available experimental data.
Executive Summary
This compound, a phenothiazine derivative, represents a typical first-generation antipsychotic, exerting its therapeutic effects primarily through dopamine D2 receptor antagonism.[1][2][3] In contrast, second-generation, or "atypical," antipsychotics feature a broader receptor binding profile, notably including potent serotonin 5-HT2A receptor antagonism alongside D2 receptor blockade.[4][5] This pharmacological distinction is believed to underlie the primary differences in their side effect profiles. While historical data suggests this compound's efficacy is comparable to other typical antipsychotics like chlorpromazine, a direct comparison with SGAs from controlled clinical trials is unavailable.[6][7] Generally, meta-analyses have found no significant difference in the overall efficacy for positive symptoms between first and second-generation antipsychotics, but SGAs may have advantages in treating negative symptoms and a lower propensity for extrapyramidal side effects (EPS).[4][8] However, SGAs are associated with a higher risk of metabolic side effects, such as weight gain and glucose dysregulation.[5][9]
Table 1: Comparative Receptor Binding Profiles
The following table summarizes the receptor binding affinities (Ki, nM) for this compound (as a representative typical antipsychotic) and key second-generation antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Typical Antipsychotic) | Clozapine (SGA) | Olanzapine (SGA) | Risperidone (SGA) |
| Dopamine D2 | High Affinity (Primary Target) | Moderate Affinity (Ki: 125 nM)[10] | High Affinity (Ki: 11 nM)[10] | Very High Affinity (Ki: 3.3 nM)[10] |
| Serotonin 5-HT2A | Low Affinity | High Affinity (Ki: 7.5 nM) | High Affinity (Ki: 1.9 nM) | Very High Affinity |
| Muscarinic M1 | Moderate to High Affinity | High Affinity (Ki: 7.5 nM)[10] | High Affinity (Ki: 1.9 nM)[10] | Low Affinity (Ki > 10,000 nM)[10] |
| Histamine H1 | High Affinity | High Affinity | High Affinity | Moderate Affinity |
| Alpha-1 Adrenergic | High Affinity | High Affinity | High Affinity | High Affinity |
Table 2: Comparative Clinical Profile
This table outlines the clinical efficacy and common side effects of this compound, representing typical antipsychotics, versus second-generation antipsychotics.
| Feature | This compound (Typical Antipsychotic) | Second-Generation Antipsychotics (SGAs) |
| Efficacy (Positive Symptoms) | Effective. Comparable to chlorpromazine.[6][7] | Generally effective. Clozapine may have superior efficacy in treatment-resistant schizophrenia.[8][11] |
| Efficacy (Negative Symptoms) | Limited efficacy. | May have some advantages over typical antipsychotics, though evidence is mixed.[4] |
| Extrapyramidal Symptoms (EPS) | High risk.[1][2] | Lower risk compared to typical antipsychotics (varies among agents).[4] |
| Tardive Dyskinesia | Significant risk with long-term use.[2] | Lower risk than typical antipsychotics, but risk is not absent.[4] |
| Metabolic Side Effects (Weight Gain, Diabetes) | Moderate risk. | High risk, particularly with clozapine and olanzapine.[5][9] |
| Sedation | Common, due to H1 antagonism.[1] | Common, especially with clozapine, olanzapine, and quetiapine, due to potent H1 antagonism. |
| Anticholinergic Effects (Dry Mouth, Constipation) | Common, due to M1 antagonism. | Varies; high with clozapine and olanzapine, low with risperidone.[10] |
| Hyperprolactinemia | Common. | High risk with risperidone and paliperidone; lower with other SGAs. |
Experimental Methodologies
Direct comparative studies of this compound and SGAs are lacking. The data presented is synthesized from different generations of clinical research.
Methodology for this compound Efficacy (Historical)
The efficacy of this compound was evaluated in randomized controlled trials conducted in the 1970s. A Cochrane review summarizing these trials provides the most accessible data.[6][7]
-
Study Design: Double-blind, randomized controlled trials.
-
Comparator: Typically another first-generation antipsychotic (e.g., chlorpromazine) or placebo.[6][7]
-
Patient Population: Hospitalized or ambulatory patients with chronic or acute schizophrenia.
-
Outcome Measures: Clinical global state improvement as rated by psychiatrists and changes in scores on psychiatric rating scales such as the Brief Psychiatric Rating Scale (BPRS).[6][7]
-
Limitations: The quality of evidence from these older trials is rated as very low due to methodological limitations and poor data reporting by modern standards.[6][7]
Methodology for Second-Generation Antipsychotic Efficacy (Contemporary)
The efficacy of SGAs is supported by numerous large-scale, multi-center, randomized, double-blind clinical trials.
-
Study Design: Randomized, double-blind, placebo- and/or active-controlled trials.
-
Comparators: Placebo, first-generation antipsychotics (often haloperidol), or other SGAs.
-
Patient Population: Patients with schizophrenia or schizoaffective disorder, often with specific inclusion/exclusion criteria (e.g., first-episode, treatment-resistant).
-
Outcome Measures: The primary efficacy measure is typically the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).[8][12][13] Secondary measures often include the Clinical Global Impression (CGI) scale, and assessments of negative symptoms, cognitive function, and side effects.
Key Signaling Pathways and Experimental Workflows
Antipsychotic Signaling Pathways
The primary mechanism of action for all antipsychotics involves the modulation of dopamine pathways in the brain. The key difference between first and second-generation antipsychotics lies in the addition of significant serotonin receptor modulation by the latter.
Caption: Simplified signaling pathways for typical vs. SGA antipsychotics.
Typical Antipsychotic Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a clinical trial designed to assess the efficacy and safety of an antipsychotic medication, based on common methodologies.
Caption: Generalized workflow for an antipsychotic clinical trial.
Conclusion
This compound, as a typical first-generation antipsychotic, was an effective treatment for the positive symptoms of schizophrenia, with an efficacy comparable to its contemporaries like chlorpromazine.[6][7] Its clinical use has been superseded by second-generation antipsychotics, which, while not universally more effective for positive symptoms, offer a significantly different side-effect profile. The primary advantage of SGAs is a lower risk of extrapyramidal symptoms and tardive dyskinesia, a benefit attributed to their potent 5-HT2A antagonism in addition to D2 blockade.[4] This advantage is offset by a higher risk of metabolic adverse effects for many agents in the SGA class.[5] The choice between antipsychotic classes, and between individual agents within those classes, requires a careful consideration of the patient's specific symptom profile, tolerability, and risk factors. While this compound itself is no longer in clinical use, understanding its pharmacological profile provides a valuable historical context for the evolution of antipsychotic drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - NeuRA Library [library.neura.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorpromazine versus this compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorpromazine versus this compound for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. psychiatrist.com [psychiatrist.com]
- 11. Schizophrenia - Wikipedia [en.wikipedia.org]
- 12. Comparison between risperidone, olanzapine, and clozapine in the management of chronic schizophrenia: a naturalistic prospective 12-week observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study of clozapine versus risperidone in treatment-naive, first-episode schizophrenia: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticholinergic Effects of Piperacetazine and Other Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticholinergic effects of piperacetazine versus other commonly used phenothiazine antipsychotics. The information presented is supported by experimental data from peer-reviewed literature to assist researchers and drug development professionals in understanding the nuanced differences within this class of drugs.
Introduction to Phenothiazines and Anticholinergic Effects
Phenothiazines are a class of antipsychotic drugs that primarily function by antagonizing dopamine D2 receptors. However, many also exhibit significant affinity for other receptors, including muscarinic acetylcholine receptors, leading to anticholinergic side effects.[1] These effects, which can range from dry mouth and blurred vision to more severe cognitive impairment and delirium, are a critical consideration in drug selection and development. The anticholinergic potency of phenothiazines varies considerably across the class, largely dictated by their chemical structure and resulting receptor binding affinities.[2]
Quantitative Comparison of Muscarinic Receptor Affinity
The primary mechanism of anticholinergic action is the blockade of muscarinic acetylcholine receptors (M1-M5). The binding affinity of a drug for these receptors is a key determinant of its anticholinergic potential. This affinity is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
| Drug | Muscarinic Receptor Ki (nM) | Anticholinergic Activity (Atropine Equivalents, pmol/mL) | Potency Class |
| This compound | Data not available | Moderate (qualitative) | Medium-potency |
| Chlorpromazine | 10 - 26 | 5 - 15 | Low-potency |
| Thioridazine | 1.3 - 10 | > 15 | Low-potency |
| Fluphenazine | 130 - 2660 | < 5 | High-potency |
| Perphenazine | 40 - 80 | < 5 | Medium-potency |
| Trifluoperazine | 120 - 240 | < 5 | High-potency |
Data compiled from multiple sources. Ki values can vary between studies depending on the experimental conditions. Anticholinergic activity in atropine equivalents is based on a radioreceptor assay measuring displacement of a radiolabeled ligand from brain muscarinic receptors.[3]
From the available data, a clear structure-activity relationship emerges. Low-potency phenothiazines, such as chlorpromazine and particularly thioridazine, exhibit high affinity for muscarinic receptors and correspondingly strong anticholinergic effects.[2] Conversely, high-potency phenothiazines like fluphenazine and trifluoperazine have significantly lower muscarinic receptor affinity and weaker anticholinergic profiles.[2] this compound, a medium-potency agent, is reported to have anticholinergic effects, but a precise quantitative comparison of its receptor binding affinity remains a gap in the current literature.[4][5]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and isolated tissue functional assays.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This in vitro method directly measures the affinity of a drug for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., a phenothiazine) for muscarinic acetylcholine receptors.
Principle: The assay measures the ability of a non-labeled drug to compete with a radiolabeled ligand (e.g., [3H]-quinuclidinyl benzilate or [3H]-N-methylscopolamine) for binding to muscarinic receptors in a tissue homogenate (e.g., rat brain) or cells expressing specific muscarinic receptor subtypes.
Generalized Protocol:
-
Tissue Preparation: A tissue source rich in muscarinic receptors, such as the rat forebrain, is homogenized in a suitable buffer. The homogenate is then centrifuged to isolate the cell membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: After incubation, the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining muscarinic receptor binding affinity.
Isolated Guinea Pig Ileum Assay
This is a classic in vitro functional assay used to determine the potency of anticholinergic drugs.
Objective: To determine the pA2 value of an anticholinergic drug, which is a measure of its antagonist potency.
Principle: Acetylcholine causes contraction of the smooth muscle of the guinea pig ileum via stimulation of muscarinic receptors. An anticholinergic drug will competitively antagonize this effect. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.
Generalized Protocol:
-
Tissue Preparation: A segment of the terminal ileum is dissected from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to acetylcholine is generated to establish a baseline.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the anticholinergic test drug for a set period.
-
Shifted Agonist Curve: A second acetylcholine concentration-response curve is generated in the presence of the antagonist.
-
Data Analysis: The process is repeated with different concentrations of the antagonist. The magnitude of the rightward shift in the acetylcholine concentration-response curves is used to calculate the pA2 value using a Schild plot.
Muscarinic Receptor Signaling Pathway
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses. The five subtypes are broadly divided into two signaling pathways based on their G-protein coupling.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
The anticholinergic effects of phenothiazines arise from the blockade of these signaling cascades in various tissues.
Muscarinic Receptor Signaling Pathways
Caption: Simplified muscarinic acetylcholine receptor signaling.
Conclusion
The anticholinergic effects of phenothiazines are a significant clinical consideration directly related to their affinity for muscarinic acetylcholine receptors. A clear trend is observed where low-potency phenothiazines like thioridazine and chlorpromazine exhibit the strongest anticholinergic properties, while high-potency agents such as fluphenazine and trifluoperazine are considerably weaker in this regard. While this compound is known to possess anticholinergic activity, a lack of specific receptor binding data in the public domain prevents a precise quantitative ranking against its class members. Further research to elucidate the muscarinic receptor binding profile of this compound would be beneficial for a more complete understanding of its pharmacological profile. The experimental methodologies and signaling pathways described herein provide the foundational knowledge for conducting and interpreting such comparative studies.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticholinergic activity of 107 medications commonly used by older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Selectivity of Piperacetazine for Dopamine Receptor Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of antipsychotic agents with their molecular targets is paramount. This guide provides a comparative analysis of the dopamine receptor selectivity of piperacetazine, a phenothiazine antipsychotic, in the context of other representative antipsychotic drugs. Due to the limited availability of specific binding affinity data for this compound, this guide leverages data from comparator compounds to offer insights into its likely pharmacological profile.
Comparative Dopamine Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of representative antipsychotic drugs for human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Drug | Class | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Chlorpromazine | Phenothiazine | 270[1] | 160[1] | 555[1] | 24[1] | 454[1] |
| Haloperidol | Butyrophenone | - | 1.4[2] | - | - | - |
| Clozapine | Atypical | 270[1] | 160[1] | 555[1] | 24[1] | 454[1] |
| Risperidone | Atypical | 240[3] | 3.2[3] | - | 7.3[3] | - |
Data for Haloperidol and Risperidone at all five subtypes was not consistently available in the initial search.
Insights into this compound's Potential Selectivity
As a phenothiazine, this compound's dopamine receptor binding profile is likely to share characteristics with chlorpromazine. This class of antipsychotics generally exhibits a broad spectrum of receptor interactions. Chlorpromazine, for instance, shows affinity for D2 and D4 receptors, with lower affinity for D1, D3, and D5 subtypes.[1][4][5] It is plausible that this compound possesses a similar profile, with significant D2 receptor antagonism contributing to its antipsychotic effects.
Experimental Protocols
The determination of binding affinities (Ki values) is typically achieved through in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a drug and its receptor target.[6][7][8]
Radioligand Competition Binding Assay
Objective: To determine the affinity (Ki) of a test compound (e.g., this compound) for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human dopamine receptor subtype (e.g., D1, D2, D3, D4, or D5).
-
A radiolabeled ligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors) with high affinity and specificity for the target receptor.
-
Unlabeled test compound (this compound) and reference compounds.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through the filter plates to separate the cell membranes (with bound radioligand) from the unbound radioligand in the solution.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filter discs are collected, and scintillation fluid is added. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
Dopamine Receptor Signaling Pathway
Dopamine receptors are G protein-coupled receptors (GPCRs) that modulate downstream signaling cascades upon activation by dopamine.[9][10][11][12][13] The D1-like family (D1 and D5) typically couples to Gs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. The D2-like family (D2, D3, and D4) generally couples to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.
Caption: Dopamine Receptor Signaling Pathways.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a radioligand competition binding assay to determine the binding affinity of a test compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Piperacetazine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Piperacetazine, a phenothiazine derivative used in research settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Regulatory Framework and Waste Classification
The disposal of chemical waste, including pharmaceuticals like this compound, is governed by stringent federal and state regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA). A key determination in the disposal process is whether the waste is classified as hazardous.
This compound is not a listed hazardous waste on the EPA's P or U lists. However, a chemical waste may still be considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: A flash point of less than 140°F (60°C).
-
Corrosivity: A pH of less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable, reacts violently with water, or is capable of detonation.
-
Toxicity: Exceeds specific concentration limits for certain contaminants as determined by the Toxicity Characteristic Leaching Procedure (TCLP).
Based on available data, this compound does not meet the criteria for ignitability, corrosivity, or reactivity. The primary consideration for its classification lies in its potential toxicity. While it is labeled as "Harmful if swallowed," this does not automatically classify it as a RCRA hazardous waste. A definitive determination would require a TCLP analysis.
Recommendation: In the absence of a specific TCLP analysis for this compound, it is recommended to manage it as a non-hazardous pharmaceutical waste while consulting with your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal contractor to ensure compliance with all applicable regulations.
Disposal Procedures for Non-Hazardous this compound Waste
For this compound that is managed as non-hazardous pharmaceutical waste, the following procedures should be followed:
-
Do Not Sewer: Under no circumstances should this compound waste be disposed of down the drain.[1] This practice is prohibited for both hazardous and non-hazardous pharmaceutical waste to prevent environmental contamination.
-
Segregation: Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, gloves, bench paper), in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and should include the name "this compound."
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials, pending pickup by a licensed waste disposal contractor.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS-approved waste management vendor. The recommended disposal method for non-hazardous pharmaceutical waste is incineration.[1][2]
Precautionary Procedures if Managed as Hazardous Waste
If, after consultation with your EHS department or based on specific state or local regulations, this compound must be managed as hazardous waste, the following additional precautions are necessary:
-
Hazardous Waste Labeling: The waste container must be labeled with the words "Hazardous Waste," the name "this compound," and a description of the waste.
-
Accumulation Time Limits: Be aware of and comply with the accumulation time limits for hazardous waste, which vary depending on your facility's generator status.
-
Manifesting: All shipments of hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from your facility to its final disposal site.
-
Incineration: The required disposal method for hazardous pharmaceutical waste is typically incineration at a permitted hazardous waste treatment facility.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound and its disposal classification.
| Parameter | Value | Regulatory Significance |
| RCRA Ignitability (Flash Point) | 104 °C | Does not meet the <60 °C criterion for ignitability. |
| RCRA Corrosivity (pH) | Not Applicable | Does not meet the pH ≤ 2 or ≥ 12.5 criterion for corrosivity. |
| RCRA Reactivity | No data to suggest reactivity | Does not meet the criteria for reactivity. |
| RCRA Toxicity | Undetermined without TCLP | Final classification may depend on TCLP results if required by local regulations. |
Experimental Protocols
The primary experimental protocol relevant to the disposal of this compound is the Toxicity Characteristic Leaching Procedure (TCLP) . This procedure is used to determine if a waste is characteristically hazardous due to its potential to leach toxic substances into the environment.
Methodology for TCLP (EPA Method 1311):
-
Sample Preparation: A representative sample of the waste is collected. For solid waste, the particle size may need to be reduced.
-
Extraction Fluid Selection: An acidic extraction fluid is selected based on the alkalinity of the waste sample.
-
Leaching: The waste sample is mixed with the extraction fluid in a sealed container and tumbled in a rotary agitation device for 18 hours to simulate landfill conditions.
-
Filtration: After leaching, the liquid portion (leachate) is separated from the solid waste via filtration.
-
Analysis: The filtered leachate is then analyzed using appropriate analytical methods to determine the concentration of specific contaminants.
If the concentration of any regulated substance in the leachate exceeds the EPA's established limits, the waste is classified as hazardous.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
References
Personal protective equipment for handling Piperacetazine
Essential Safety and Handling Guide for Piperacetazine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] Adherence to proper PPE protocols is mandatory to prevent accidental exposure.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Double-gloving with powder-free nitrile or latex gloves. | Prevents skin contact and allergic reactions.[2][3] |
| Body Protection | Disposable, solid-front, long-sleeved gown. | Protects skin and personal clothing from contamination.[3][4] |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. | Prevents eye exposure from splashes or airborne particles. |
| Face Protection | A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[4] | Provides a barrier for the entire face from splashes. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is required when handling the powder form outside of a certified chemical fume hood or for spill cleanup.[4] | Prevents inhalation of airborne powder. |
Operational Plan: Routine Handling of this compound
Follow these steps for the safe handling of this compound during routine laboratory procedures such as weighing, reconstituting, and aliquoting.
1. Preparation:
- Ensure all necessary PPE is available and in good condition.
- Verify that a chemical fume hood is certified and functioning correctly.
- Prepare a designated work area within the fume hood by covering the surface with absorbent, plastic-backed liners.
- Assemble all necessary equipment (e.g., spatulas, vials, solvents) within the fume hood.
2. Handling the Compound:
- Don all required PPE before entering the designated handling area.
- Perform all manipulations of powdered this compound, including weighing and reconstituting, within the chemical fume hood to minimize inhalation risk.
- Handle the compound gently to avoid generating airborne dust.
- If working with a solution, be mindful of potential splashes.
3. Post-Handling:
- After handling, decontaminate all equipment and the work surface within the fume hood.
- Carefully remove PPE, starting with the outer gloves, followed by the gown, and then the inner gloves, to avoid self-contamination.
- Wash hands thoroughly with soap and water after removing all PPE.[1]
Handling Workflow Diagram
Caption: Workflow for the routine handling of this compound.
Emergency Plan: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Response
1. Evacuate and Alert:
- Immediately alert others in the vicinity.
- Evacuate the immediate area of the spill.
- If the spill is large or involves a significant amount of airborne powder, evacuate the entire lab and contact the institutional safety office.
2. Secure the Area:
- Restrict access to the spill area.
- If safe to do so, increase ventilation by opening the fume hood sash.
3. Cleanup (for minor spills):
- Don appropriate PPE, including a respirator, double gloves, a gown, and eye protection.
- Gently cover the spill with absorbent material. For powders, use a damp absorbent pad to avoid creating dust.
- Working from the outside in, carefully collect the absorbent material and place it in a sealed container labeled as hazardous waste.
- Clean the spill area with a suitable decontaminating solution, followed by water.
- Dispose of all cleanup materials as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Call a poison center or doctor immediately for treatment advice.[1]
Spill Response Workflow Diagram
Caption: Logical workflow for responding to a this compound spill.
Disposal Plan
All this compound waste, including the pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and used PPE, must be disposed of as hazardous pharmaceutical waste.
1. Segregation:
- Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
2. Container Management:
- Keep the hazardous waste container closed except when adding waste.
- Store the container in a secure, secondary containment area away from incompatible materials.
3. Final Disposal:
- Dispose of the waste through your institution's environmental health and safety office.
- Follow all local, state, and federal regulations for hazardous waste disposal.[4]
- In general, unused medicines should not be flushed down the drain or disposed of in regular trash.[7][8] The preferred method for pharmaceutical waste is often incineration by a licensed facility.[9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C24H30N2O2S | CID 19675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3819-00-9 Name: this compound [xixisys.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. dea.gov [dea.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
